1-Cyclopentylpiperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1-cyclopentylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c11-9-5-7-12(8-6-9)10-3-1-2-4-10;;/h9-10H,1-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTMXMJYBXYQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656403 | |
| Record name | 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952201-42-2 | |
| Record name | 1-Cyclopentylpiperidin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentylpiperidin-4-amine dihydrochloride dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Cyclopentylpiperidin-4-amine Dihydrochloride: Technical Profile & Application Guide
Topic: 1-Cyclopentylpiperidin-4-amine dihydrochloride chemical properties Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Cyclopentylpiperidin-4-amine dihydrochloride (CAS: 952201-42-2) is a critical diamine scaffold used extensively in medicinal chemistry as a solvating building block for G-Protein Coupled Receptor (GPCR) ligands, kinase inhibitors, and ion channel modulators.[1][2] Its structural value lies in the 1,4-disubstituted piperidine core , which provides a defined vector for projecting pharmacophores, while the N-cyclopentyl moiety offers a balance of lipophilicity and metabolic stability superior to acyclic alkyl chains.
This guide details the physicochemical properties, synthetic pathways, analytical characterization, and handling protocols for this compound, moving beyond basic data to provide actionable experimental insights.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
| Property | Data |
| Chemical Name | 1-Cyclopentylpiperidin-4-amine dihydrochloride |
| Common Synonyms | 4-Amino-1-cyclopentylpiperidine 2HCl; 1-Cyclopentyl-4-piperidinamine dihydrochloride |
| CAS Number (Salt) | 952201-42-2 |
| CAS Number (Free Base) | 132740-50-2 |
| Molecular Formula | C₁₀H₂₀N₂[3][4][5][6][7][8] · 2HCl |
| Molecular Weight | 241.20 g/mol (Salt); 168.28 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL), DMSO; Sparingly soluble in EtOH; Insoluble in DCM/Hexanes |
| Acidity (pKa) | ~10.5 (Piperidine N), ~8.8 (Primary amine) [Predicted] |
| Hygroscopicity | Moderate to High (Deliquescent upon prolonged air exposure) |
Structural Significance
The molecule features two basic nitrogen centers. The tertiary piperidine nitrogen (pKa ~10.5) is protonated first, followed by the primary exocyclic amine (pKa ~8.8). The dihydrochloride form ensures both sites are protonated, stabilizing the molecule against oxidation and carbamate formation (from atmospheric CO₂) during storage.
Synthetic Pathways & Manufacturing
The synthesis of 1-Cyclopentylpiperidin-4-amine is typically achieved via Reductive Amination , a method preferred over direct alkylation due to the tendency of cyclopentyl halides to undergo E2 elimination.
Core Synthesis Workflow
The most robust route involves the reductive amination of 4-Boc-aminopiperidine with cyclopentanone , followed by acidic deprotection.
Figure 1: Standard synthetic route via reductive amination. This pathway avoids over-alkylation and elimination side products.
Critical Process Parameters (CPP)
-
Reductive Agent Selection: Sodium triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.
-
Stoichiometry: A slight excess of cyclopentanone (1.1–1.2 eq) ensures full conversion of the secondary amine.
-
Salt Formation: The dihydrochloride salt is precipitated using anhydrous HCl in diethyl ether or dioxane. Caution: Excess water during this step leads to a sticky gum rather than a free-flowing powder.
Analytical Characterization
Validating the identity of the dihydrochloride salt requires distinguishing the protonation states and ensuring no residual Boc-protected intermediate remains.
¹H NMR Interpretation (D₂O, 400 MHz)
-
δ 3.60–3.50 (m, 2H): Piperidine equatorial protons (deshielded by N+).
-
δ 3.45–3.35 (m, 1H): Methine proton of the cyclopentyl group (N-CH).
-
δ 3.30–3.20 (m, 1H): Methine proton at C4 (CH-NH₃⁺).
-
δ 3.00–2.90 (m, 2H): Piperidine axial protons.
-
δ 2.20–2.10 (m, 2H): Piperidine C3/C5 equatorial protons.
-
δ 2.05–1.50 (m, 10H): Overlapping multiplets from cyclopentyl ring and piperidine C3/C5 axial protons.
Note on Solvent: In DMSO-d₆, you will observe broad exchangeable singlets at δ 8.0–10.0 ppm corresponding to the NH₃⁺ and NH⁺ protons.
Mass Spectrometry (ESI+)
-
Parent Ion: m/z 169.2 [M+H]⁺ (Free base mass + H).
-
Fragmentation: Loss of NH₃ (m/z 152) or loss of the cyclopentyl ring is common in high-energy collisions.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, often serving as a linker or solvating tail.
GPCR Antagonists (CCR5, CXCR4)
The bulky cyclopentyl group fits well into hydrophobic pockets of chemokine receptors, while the piperidine nitrogen provides a crucial salt bridge interaction with aspartate residues (e.g., Asp297 in CCR5).
Ion Channel Blockers
The diprotonated form mimics the polyamine structure often required to block pore regions of sodium (Nav) and calcium (Cav) channels.
Kinase Inhibitors
Used as a solvent-exposed tail to improve the solubility and pharmacokinetic (PK) profile of ATP-competitive inhibitors. The basic amine facilitates lysosomal trapping, potentially increasing volume of distribution (Vd).
Handling, Stability, & Safety
As a dihydrochloride salt, the compound is corrosive to mucous membranes and hygroscopic.
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Container: Tightly sealed glass vial with a Teflon-lined cap.
Free-Basing Protocol (for reactions requiring the nucleophile)
Do not use the dihydrochloride salt directly in nucleophilic substitutions without a base scavenger.
-
Dissolve salt in minimum water.
-
Adjust pH to >12 using 2N NaOH.
-
Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Warning: The free base is a volatile oil and can degrade by absorbing CO₂ from the air to form carbamates. Use immediately.
-
Figure 2: Decision tree for handling the hygroscopic dihydrochloride salt prior to synthesis.
References
-
PubChem. (n.d.). 1-Cyclopentylpiperidin-4-amine dihydrochloride (Compound).[1][9][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
-
Angene Chemical. (2025).[5] Safety Data Sheet: 1-Cyclopentylpiperidin-4-amine DiHCl.[1][9] Retrieved January 29, 2026, from [Link]
Sources
- 1. Organic Chemistry [3asenrise.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CN102250075B - 2,4-äºå代å¹ååç±»ååç©ãåå ¶å¶æ³åè¯ç©ç»åç©ä¸ç¨é - Google Patents [patents.google.com]
- 4. 1-Cyclopentyl-piperidin-4-yl-ammonium chloride | C10H21ClN2 | CID 66720539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tertiapin | CAS#:58694-52-3 | Chemsrc [chemsrc.com]
- 6. PubChemLite - 1-cyclopentylpiperidin-4-amine (C10H20N2) [pubchemlite.lcsb.uni.lu]
- 7. Pyridin-Pyrimidin-Piperidin Supplier-Rlavie [rlavie.com]
- 8. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]
- 9. One moment, please... [sobekbio.com]
1-Cyclopentylpiperidin-4-amine dihydrochloride CAS number
An In-Depth Technical Guide to 1-Cyclopentylpiperidin-4-amine dihydrochloride
This guide provides a comprehensive technical overview of 1-Cyclopentylpiperidin-4-amine dihydrochloride (CAS Number: 952201-42-2), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, characterization, and potential applications, grounding all protocols and claims in established scientific principles.
Introduction and Significance
The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its rigid, saturated ring system allows for the precise spatial orientation of functional groups, which is critical for selective receptor binding. 1-Cyclopentylpiperidin-4-amine dihydrochloride serves as a versatile intermediate, combining the piperidine core with a cyclopentyl group, which can enhance lipophilicity and modulate binding interactions, and a primary amine for further chemical elaboration. This guide elucidates the essential technical details required to effectively synthesize, verify, and utilize this compound in a research and development setting.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of reproducible science. The key properties of 1-Cyclopentylpiperidin-4-amine dihydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 952201-42-2 | [3] |
| Molecular Formula | C₁₀H₂₀N₂ · 2HCl | [3] |
| Molecular Weight | 241.204 g/mol | [3] |
| Purity (Typical) | ≥98% | [3] |
| Canonical SMILES | C1CCC(C1)N2CCC(CC2)N.Cl.Cl | [4] |
| Parent Compound | 1-Cyclopentylpiperidin-4-amine | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 1-Cyclopentylpiperidin-4-amine dihydrochloride is most effectively achieved via a two-step process involving reductive amination followed by deprotection and salt formation. This approach is widely utilized for its high efficiency and operational simplicity.
Synthetic Strategy: Reductive Amination
The core of the synthesis involves the reaction between an N-protected 4-piperidone and cyclopentylamine. N-Boc-4-piperidone is the preferred starting material due to the stability of the Boc (tert-butyloxycarbonyl) protecting group under the reaction conditions and its straightforward removal under acidic conditions.
The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium cation. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the desired secondary amine. NaBH(OAc)₃ is particularly well-suited for this transformation as it is less basic and more selective than other hydride reagents like sodium borohydride, reducing the likelihood of side reactions. The final step involves the removal of the Boc protecting group and concurrent formation of the dihydrochloride salt using an excess of hydrochloric acid.
Sources
Technical Guide: Solubility Profiling & Handling of 1-Cyclopentylpiperidin-4-amine Dihydrochloride
[1][2]
Executive Summary
1-Cyclopentylpiperidin-4-amine dihydrochloride is a critical diamine building block, frequently employed in the synthesis of pharmaceutical agents (e.g., PARP inhibitors, GPCR ligands).[1] As a dihydrochloride salt, it exhibits a distinct solubility profile characterized by high aqueous polarity and low lipophilicity, contrasting sharply with its free base form.[1]
This guide addresses the "solubility switch" inherent to this compound—a property that researchers must exploit for purification (recrystallization) and reaction medium selection.[1][3]
Physicochemical Identity
Before detailing solubility, the structural parameters defining the solvation behavior must be established.[1]
| Property | Data / Estimate | Notes |
| Compound Name | 1-Cyclopentylpiperidin-4-amine dihydrochloride | |
| Core Structure | Piperidine ring with 4-amino and 1-cyclopentyl substitutions | |
| Salt Form | Dihydrochloride (.2HCl) | Both nitrogen centers are protonated ( |
| Molecular Weight | ~241.2 g/mol (Salt) | Free base MW ≈ 168.3 g/mol + 72.9 (2 × HCl).[1][2][4] |
| pKa (Estimated) | Both sites are highly basic; salt is stable but hygroscopic.[1][2][4] | |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store desiccated.[1][2][4] |
Solubility Landscape
The solubility of the dihydrochloride salt is governed by lattice energy and ionic solvation.[1] Unlike the oily or semi-solid free base, the salt is a high-melting solid that requires polar protic or polar aprotic solvents for dissolution.[1]
Solvent Compatibility Matrix
Data derived from physicochemical principles of diamine dihydrochloride salts and structural analogs (e.g., 1-benzylpiperidin-4-amine 2HCl).[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |
| Aqueous | Water (pH < 7) | High (>100 mg/mL) | Ideal for stock solutions; pH adjustment required for extraction.[1][2][4] |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Standard solvent for biological assays and stock storage.[1][2][4] |
| DMF | Moderate/High | Alternative reaction solvent.[1][2][4] | |
| Polar Protic | Methanol | High (>30 mg/mL) | Preferred solvent for transfer; good for dissolving crude salt.[1][2][4] |
| Ethanol | Moderate | Solubility decreases significantly with temperature (useful for recrystallization).[1][2][4] | |
| Isopropanol | Low | Antisolvent candidate.[1][2][4] | |
| Non-Polar / Organic | DCM (Dichloromethane) | Insoluble (<1 mg/mL) | Crucial: The salt precipitates here; the free base dissolves here.[1][2][4] |
| Ethyl Acetate | Insoluble | Standard antisolvent for precipitation.[1][2][4] | |
| Diethyl Ether / Hexane | Insoluble | Used to wash filter cakes to remove organic impurities.[1][2][4] |
The "Solubility Switch" Mechanism
Understanding the pH-dependent solubility is vital for extraction workups.[1] The compound exists in two distinct solubility states depending on the pH of the environment.[1]
Caption: pH-dependent phase transfer logic. The salt resides in the aqueous layer; basification forces migration to the organic layer.[1][2]
Experimental Protocols
As specific batch-to-batch solubility can vary, the following self-validating protocols ensure accuracy in your specific application.
Protocol: Gravimetric Solubility Determination
Objective: Define the exact saturation limit in a target solvent (e.g., Water or DMSO).[1]
-
Preparation: Weigh 50 mg of 1-Cyclopentylpiperidin-4-amine dihydrochloride into a 1.5 mL microcentrifuge tube.
-
Addition: Add the solvent in 100 µL increments.
-
Agitation: Vortex for 60 seconds and sonicate for 5 minutes at 25°C between additions.
-
Observation:
-
Clear Solution: Soluble at current concentration.[1]
-
Turbid/Pellet: Saturation reached.
-
-
Calculation:
[1][2]
Protocol: Free-Basing for Synthesis
Context: Most coupling reactions (e.g., Amide coupling, reductive amination) require the nucleophilic free base, not the hydrochloride salt.[1]
-
Dissolution: Dissolve the dihydrochloride salt in minimal water (approx. 5 mL per gram).[1]
-
Basification: Slowly add 2M NaOH or saturated
while stirring until pH > 12. The solution will turn cloudy as the free base oils out.[1] -
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.
-
Drying: Dry the combined organic layers over anhydrous
or .[1] -
Concentration: Filter and concentrate in vacuo. Note: The free amine may be volatile or unstable; use immediately.[1]
Protocol: Purification via Recrystallization
Context: If the salt is impure (colored or low melting point), use solubility differentials to purify.[1]
Caption: Standard recrystallization workflow for amine dihydrochloride salts using a solvent/antisolvent system.
Handling & Stability (E-E-A-T)
-
Hygroscopicity: Dihydrochloride salts are prone to absorbing atmospheric moisture, forming sticky gums.[1] Always handle quickly and store under inert gas (Nitrogen/Argon) if possible.[1]
-
Corrosivity: While the salt is less corrosive than the free acid, high concentrations in water can be acidic (pH ~2-3).[1] Use acid-resistant spatulas.[1][2]
-
Storage: Store at -20°C for long-term stability. Keep container tightly sealed to prevent hydrolysis or hydrate formation.[1]
References
-
Gaylord Chemical. (2007).[1][5] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66720539, 1-Cyclopentyl-piperidin-4-yl-ammonium chloride. Retrieved from [1][2]
-
Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids. Retrieved from
-
Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. Retrieved from [1][2]
-
Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds V: Amine Salts. Retrieved from
A Strategic Guide to Elucidating the Mechanism of Action of 1-Cyclopentylpiperidin-4-amine dihydrochloride: A Technical Whitepaper for Drug Discovery Professionals
Abstract
1-Cyclopentylpiperidin-4-amine dihydrochloride is a novel chemical entity with a structure suggestive of potential pharmacological activity. Comprising a 4-aminopiperidine core, a key scaffold in numerous centrally and peripherally acting drugs, and a cyclopentyl group that can influence binding and pharmacokinetic properties, this compound represents an intriguing candidate for drug discovery programs. This technical guide outlines a comprehensive, hypothesis-driven strategy for the systematic elucidation of its mechanism of action. We will detail a multi-tiered experimental approach, from initial broad-based screening to specific target validation and pathway analysis, providing researchers with a robust framework for investigating this and other novel compounds.
Introduction: The Rationale for Investigation
The piperidine moiety is a cornerstone of medicinal chemistry, present in a wide array of pharmaceuticals. The 4-aminopiperidine scaffold, in particular, is a privileged structure found in compounds targeting a diverse range of biological processes. Research has shown that derivatives of 4-aminopiperidine exhibit activities such as cognition enhancement, N-type calcium channel blockade for pain management, and have been explored as antipsychotics and analgesics. The specific positioning of the amino group on the piperidine ring is known to be a critical determinant of biological activity.
The addition of a cyclopentyl group introduces a lipophilic component that can facilitate passage across biological membranes and can serve to occupy hydrophobic pockets within target proteins, potentially enhancing binding affinity and selectivity. Given this structural heritage, we hypothesize that 1-Cyclopentylpiperidin-4-amine dihydrochloride may interact with one or more classes of established drug targets. This guide provides a systematic and efficient pathway to identify its primary pharmacological target(s) and delineate the associated mechanism of action.
Phase I: Broad-Spectrum Screening for Target Identification
The initial phase of investigation is designed to cast a wide net, efficiently screening for potential biological activities across a range of well-characterized target classes. This approach is predicated on the known pharmacology of structurally related compounds.
Recommended Primary Screening Panels
Based on the prevalence of the 4-aminopiperidine and cyclopentylpiperidine scaffolds in neurologically active agents, initial screening should focus on central nervous system (CNS) targets.
| Target Class | Specific Assays | Rationale |
| G-Protein Coupled Receptors (GPCRs) | - Radioligand Binding Assays for Dopamine, Serotonin, Adrenergic, and Opioid receptor subtypes.- GTPγS Binding Assays to determine functional agonism/antagonism. | The piperidine scaffold is common in GPCR ligands. |
| Ion Channels | - Electrophysiology (Patch-Clamp) assays for voltage-gated Calcium (Cav), Sodium (Nav), and Potassium (Kv) channels.- FLIPR-based assays for calcium flux. | 4-aminopiperidine derivatives are known N-type calcium channel blockers. |
| Enzymes | - Monoamine Oxidase (MAO-A and MAO-B) inhibition assays.- Acetylcholinesterase (AChE) inhibition assays. | Piperidine derivatives have been identified as MAO inhibitors. AChE is a key target for cognition enhancers. |
| Transporters | - Radioligand uptake assays for Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters. | Many CNS-active drugs modulate monoamine reuptake. |
Experimental Workflow for Phase I Screening
The following workflow provides a logical progression for the initial screening phase.
Caption: Phase I Experimental Workflow for Target Identification.
Phase II: Mechanism of Action Elucidation and Target Validation
Upon successful identification of a primary target or target class in Phase I, the focus shifts to a more in-depth mechanistic investigation. The specific experimental path will be dictated by the nature of the identified "hit."
Scenario A: GPCR Target Identified
If the compound demonstrates significant activity at a specific GPCR, the following steps will elucidate its functional effects.
-
Cell Culture: Culture HEK293 cells stably expressing the target GPCR of interest.
-
Cell Plating: Seed cells into a 384-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of 1-Cyclopentylpiperidin-4-amine dihydrochloride.
-
Assay Procedure:
-
For agonist testing, add the compound dilutions to the cells and incubate.
-
For antagonist testing, pre-incubate the cells with the compound dilutions before adding a known agonist at its EC80 concentration.
-
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen).
-
Data Analysis: Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).
The following diagram illustrates the potential signaling cascades to investigate for a GPCR target.
Caption: Potential GPCR Signaling Pathways for Investigation.
Scenario B: Ion Channel Target Identified
Should the compound modulate an ion channel, detailed electrophysiological studies are warranted.
-
Cell Preparation: Use cells endogenously expressing or stably transfected with the target ion channel.
-
Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ. Fill with an appropriate internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply further suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage Protocol: Apply a voltage protocol specific to the ion channel of interest to elicit ionic currents.
-
Compound Application: Perfuse the cell with increasing concentrations of 1-Cyclopentylpiperidin-4-amine dihydrochloride while recording the current.
-
Data Analysis: Measure the peak current at each concentration and plot a dose-response curve to determine the IC50 or EC50.
Phase III: In Vitro ADME-Tox and In Vivo Target Engagement
With a validated in vitro mechanism of action, the next logical step is to assess the compound's drug-like properties and confirm target engagement in a more complex biological system.
In Vitro ADME-Tox Profiling
A standard panel of in vitro ADME-Tox assays should be conducted to assess the compound's potential for further development.
| Assay | Purpose |
| Metabolic Stability | Determine the compound's susceptibility to metabolism by liver microsomes. The 4-aminopiperidine scaffold is known to be metabolized by cytochrome P450 enzymes. |
| CYP450 Inhibition | Assess the potential for drug-drug interactions. |
| Plasma Protein Binding | Determine the fraction of the compound bound to plasma proteins, which influences its free concentration. |
| Ames Test | Evaluate mutagenic potential. |
| hERG Inhibition | Assess the risk of cardiac toxicity. |
In Vivo Pharmacokinetics and Target Engagement
Following favorable in vitro ADME-Tox results, preliminary in vivo studies in a relevant animal model (e.g., mouse or rat) are warranted to establish the pharmacokinetic profile (PK) and demonstrate that the compound can reach its target in a living system.
Conclusion
1-Cyclopentylpiperidin-4-amine dihydrochloride is a compound of interest due to its structural similarity to known pharmacologically active agents. While its specific mechanism of action is currently undefined, the systematic, multi-phased approach outlined in this guide provides a clear and efficient path forward for its characterization. By employing a combination of broad-based screening, detailed in vitro mechanistic studies, and in vivo validation, researchers can effectively elucidate the compound's biological activity and assess its therapeutic potential. This strategic framework not only applies to the compound but also serves as a template for the investigation of other novel chemical entities in the early stages of drug discovery.
References
-
Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2321-2324. Available at: [Link]
-
MDPI. (n.d.). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Available at: [Link]
-
PubMed. (n.d.). The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Available at: [Link]
-
Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. Available at: [Link]
-
PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Di Cesare Mannelli, L., Ghelardini, C., Dei, S., Guandalini, L., Manetti, D., Martini, E., ... & Gualtieri, F. (2006). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 49(23), 6752-6762. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). Available at: [Link]
-
SciELO México. (n.d.). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Available at: [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]
-
National Institutes of Health. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]
- Li, S., Chiu, G., Pulito, V. L., Liu, J., Connolly, P. J., & Middleton, S. A. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)
The Strategic Role of 1-Cyclopentylpiperidin-4-amine Dihydrochloride in CNS Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutics targeting the central nervous system (CNS) is a paramount challenge in modern medicine. Within the medicinal chemist's arsenal, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a multitude of biological targets. The 4-aminopiperidine core is a quintessential example of such a scaffold, and its strategic derivatization is a cornerstone of CNS drug design. This technical guide delves into the significance and application of 1-Cyclopentylpiperidin-4-amine dihydrochloride, a representative of the N-alkylated 4-aminopiperidine class, in the discovery and development of next-generation CNS therapies. We will explore the chemical rationale behind its design, synthetic pathways, and the critical experimental protocols for its evaluation as a CNS drug candidate.
Introduction: The 4-Aminopiperidine Scaffold - A Privileged Entry into the CNS
The piperidine ring is a ubiquitous structural motif in a vast number of clinically successful drugs, particularly those targeting the CNS.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to achieve specific pharmacodynamic and pharmacokinetic profiles. The introduction of an amino group at the 4-position creates the 4-aminopiperidine scaffold, a key building block that has proven instrumental in the development of analgesics, antidepressants, and cognition-enhancing agents.[2][3]
The strategic importance of the 4-aminopiperidine core lies in several key features:
-
Basic Nitrogen Atom: The piperidine nitrogen is basic, allowing for the formation of salts (such as the dihydrochloride) which can enhance solubility and facilitate formulation. This nitrogen also serves as a crucial anchor for interacting with acidic residues in target proteins.
-
Hydrogen Bonding Capabilities: The primary amine at the 4-position can act as both a hydrogen bond donor and acceptor, enabling diverse interactions within biological targets.
-
Stereochemical Complexity: The piperidine ring can adopt various chair and boat conformations, and substitution can introduce chiral centers, allowing for fine-tuning of target selectivity and potency.[4]
-
Modulation of Physicochemical Properties: The scaffold allows for systematic modifications at both the piperidine nitrogen (N1) and the 4-amino group, enabling precise control over properties critical for CNS penetration, such as lipophilicity and polar surface area.[4]
The Role of the N-Cyclopentyl Moiety: A Lipophilic Anchor for CNS Penetration
The N-alkylation of the piperidine ring is a common strategy to modulate the pharmacological profile of 4-aminopiperidine derivatives. The introduction of a cyclopentyl group at the N1 position in 1-Cyclopentylpiperidin-4-amine is a deliberate design choice aimed at enhancing its potential as a CNS drug candidate.
The cyclopentyl group imparts a degree of lipophilicity to the molecule. This is a critical parameter for crossing the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS.[5] Generally, small, lipophilic molecules with a molecular weight under 400 Da are more likely to passively diffuse across the BBB.[5] The N-cyclopentyl group increases the overall lipophilicity of the 4-aminopiperidine core, potentially improving its ability to penetrate the CNS.
Furthermore, the size and shape of the N-substituent can significantly influence receptor binding affinity and selectivity. The cyclopentyl group provides a specific steric profile that can be exploited to achieve desired interactions with the target binding pocket.
Synthetic Strategies for 1-Cyclopentylpiperidin-4-amine and its Analogs
The synthesis of N-substituted 4-aminopiperidines is a well-established area of organic chemistry. A common and efficient approach involves the reductive amination of an N-protected 4-piperidone. The following is a generalized, multi-step synthetic workflow.
Diagram: Synthetic Workflow for N-Substituted 4-Aminopiperidines
Caption: A generalized synthetic route to 1-Cyclopentylpiperidin-4-amine dihydrochloride.
Experimental Protocol: Synthesis of 1-Cyclopentylpiperidin-4-amine
This protocol is a representative example and may require optimization based on specific laboratory conditions and the nature of the protecting group.
Step 1: Reductive Amination [6]
-
To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add cyclopentylamine (1.1 equivalents) and acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-1-cyclopentylpiperidin-4-amine.
Step 2: Deprotection [6]
-
Dissolve the N-Boc-1-cyclopentylpiperidin-4-amine (1 equivalent) in a suitable solvent such as DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 1-cyclopentylpiperidin-4-amine.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the free base, 1-cyclopentylpiperidin-4-amine, in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 equivalents) with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Evaluation of CNS Drug-like Properties: Key Experimental Workflows
To assess the potential of 1-Cyclopentylpiperidin-4-amine dihydrochloride as a CNS drug candidate, a series of in vitro and in vivo assays are essential. These assays provide critical data on its pharmacokinetic and pharmacodynamic properties.
Blood-Brain Barrier (BBB) Permeability Assessment
The ability of a compound to cross the BBB is a primary determinant of its efficacy in the CNS.[7] In vitro models are often used for initial screening.
Caption: Workflow for assessing BBB permeability using a Transwell® model.
-
Seed brain endothelial cells (e.g., hCMEC/D3) onto the apical side of a Transwell® insert and culture until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.
-
Prepare a stock solution of 1-Cyclopentylpiperidin-4-amine dihydrochloride in a suitable buffer.
-
Add the test compound to the apical chamber of the Transwell® plate.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Receptor Binding Assays
Identifying the biological target(s) of a compound is crucial for understanding its mechanism of action. Radioligand binding assays are a common method for determining the affinity of a compound for a specific receptor.
-
Prepare cell membranes from a cell line or tissue expressing the receptor of interest.
-
In a 96-well plate, add a known concentration of a radiolabeled ligand that specifically binds to the target receptor.
-
Add varying concentrations of the test compound (1-Cyclopentylpiperidin-4-amine dihydrochloride).
-
Incubate the plate to allow for competitive binding between the radioligand and the test compound.
-
Separate the bound and unbound radioligand using a filtration method (e.g., through a glass fiber filter).[8]
-
Quantify the amount of radioactivity bound to the filter using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
In Vivo Behavioral Models
Once a compound has shown promising in vitro properties, its effects on behavior are assessed in animal models. The choice of behavioral model depends on the hypothesized therapeutic application. For a compound like 1-Cyclopentylpiperidin-4-amine, which has a scaffold common in cognition enhancers, a model of learning and memory would be appropriate.
Caption: Workflow for the passive avoidance test to assess learning and memory.
-
Acquisition Trial: Place a mouse in the light compartment of a two-compartment shuttle box. When the mouse enters the dark compartment, deliver a brief, mild foot shock.
-
Dosing: Immediately after the acquisition trial, administer 1-Cyclopentylpiperidin-4-amine dihydrochloride or a vehicle control to the mice via the desired route (e.g., intraperitoneal injection).
-
Retention Trial: 24 hours later, place the mouse back into the light compartment.
-
Measurement: Record the latency of the mouse to enter the dark compartment. An increased latency to enter the dark compartment in the treated group compared to the control group indicates an enhancement of memory consolidation.
Quantitative Data Summary
While specific data for 1-Cyclopentylpiperidin-4-amine dihydrochloride is not publicly available, the following table illustrates the type of data that would be generated and analyzed for such a compound and its analogs in a CNS drug discovery program.
| Compound | BBB Permeability (Papp, 10⁻⁶ cm/s) | Receptor X Binding Affinity (Ki, nM) | Passive Avoidance (Latency, s) |
| Vehicle Control | N/A | N/A | 60 ± 10 |
| Compound A | 5.2 ± 0.8 | 15.3 ± 2.1 | 180 ± 25 |
| 1-Cyclopentylpiperidin-4-amine | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Reference Drug | 8.1 ± 1.2 | 5.8 ± 0.9 | 240 ± 30 |
Conclusion and Future Directions
1-Cyclopentylpiperidin-4-amine dihydrochloride represents a prototypical example of a CNS-targeted small molecule built upon a privileged scaffold. The strategic incorporation of an N-cyclopentyl group is intended to optimize its physicochemical properties for brain penetration while providing a specific structural element for target engagement. The synthetic accessibility of this class of compounds, coupled with a well-defined battery of in vitro and in vivo assays, allows for the systematic exploration of its therapeutic potential.
Future research in this area will likely focus on synthesizing a library of N-cycloalkyl-4-aminopiperidine derivatives to establish a clear structure-activity relationship (SAR) and structure-property relationship (SPR). By systematically varying the cycloalkyl group and substitutions on the 4-amino position, researchers can fine-tune the compound's affinity for specific CNS targets, improve its BBB permeability, and enhance its overall drug-like properties. The ultimate goal is to identify a lead compound with the optimal balance of potency, selectivity, and pharmacokinetic characteristics for advancement into clinical development for the treatment of a range of neurological and psychiatric disorders.
References
-
Manetti, D., Martini, E., Ghelardini, C., Dei, S., Galeotti, N., Guandalini, L., ... & Gualtieri, F. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(14), 2321–2324. [Link]
-
Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., ... & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 47(24), 5894–5903. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 268, 116244. [Link]
-
Abate, C., Niso, M., Berardi, F., Colabufo, N. A., Contino, M., & Perrone, R. (2016). Sigma Receptor Binding Assays. In Current protocols in pharmacology (Vol. 75, pp. 1-27). [Link]
-
Kalvass, J. C., & Maurer, T. S. (2002). Influence of nonspecific brain and plasma binding on CNS exposure: implications for rational drug discovery. Biopharmaceutics & drug disposition, 23(8), 327–338. [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. Retrieved from [Link]
-
Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in behavioral neuroscience, 9, 115. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
-
Gaspar, V. M., Catani, V., & Gasperi, V. (2017). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 43-52). Humana Press, New York, NY. [Link]
-
Katzung, B. G., & Vanderah, T. W. (2021). Katzung & Trevor's Pharmacology: Examination & Board Review (13th ed.). McGraw Hill. [Link]
-
ZeClinics. (2024, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. [Link]
-
Sykes, M. J., & He, Y. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical pharmacokinetics, 57(7), 817–833. [Link]
-
Gualtieri, F., Romanelli, M. N., Scapecchi, S., Teodori, E., Dei, S., Ghelardini, C., & Bartolini, A. (1998). 4-Aminopyridine derivatives with antiamnesic activity. Il Farmaco, 53(1), 3–9. [Link]
-
Sharma, R., & Taliyan, R. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceuticals, 15(1), 10. [Link]
-
Al-Ghorbani, M., & Al-Ansi, W. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, e202300266. [Link]
-
Kumar, A., Kumar, S., & Kumar, A. (2018). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Letters in Drug Design & Discovery, 15(12), 1269-1278. [Link]
-
Toth, A., & Veszelka, S. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(7), 1339. [Link]
-
Al-Ghorbani, M., & Al-Ansi, W. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, e202300266. [Link]
-
Sittampalam, G. S., Coussens, N. P., & Nelson, H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Open RN. (n.d.). 8.1 Basic Concepts of the Central Nervous System. In Nursing Pharmacology. [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]
-
Cigan, S., & Hudlicky, T. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Tetrahedron Letters, 42(39), 6983-6985. [Link]
-
Wei, Q., & Liu, S. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]
-
Fassihi, A., & Sabet, R. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences, 8(3), 151-158. [Link]
-
Arshad, M., Asiri, A. M., & Osman, S. M. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1225, 129272. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. N-phenylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 7. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Cyclopentylpiperidin-4-amine as a Core Scaffold for Novel Serotonin Receptor Ligands
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The serotonin (5-HT) receptor family, comprising at least 14 distinct subtypes, represents one of the most critical target classes for therapeutic intervention in central nervous system (CNS) disorders.[1] The structural and functional diversity of these receptors necessitates the development of highly selective ligands to achieve desired therapeutic effects while minimizing off-target activity. This guide provides a deep technical analysis of 1-Cyclopentylpiperidin-4-amine dihydrochloride, a versatile building block, and elucidates its strategic value in the synthesis of potent and selective serotonin receptor ligands. We will explore its intrinsic chemical properties, detail robust synthetic methodologies, and outline the subsequent pharmacological evaluation pipeline, thereby providing researchers and drug development professionals with a comprehensive framework for leveraging this scaffold in modern medicinal chemistry programs.
The Serotonin System: A Landscape of Therapeutic Opportunity
The serotonergic system modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and perception.[1] Consequently, dysfunction within this system is implicated in numerous pathologies, such as depression, anxiety, schizophrenia, and migraine. The development of drugs that can selectively target specific 5-HT receptor subtypes—like the 5-HT1A, 5-HT2A, and 5-HT7 receptors—has been a cornerstone of neuropharmacology.[1][2][3]
The success of a CNS drug candidate hinges on a delicate balance of properties: high target affinity and selectivity, appropriate functional activity (agonist, antagonist, or partial agonist), and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, including the crucial ability to penetrate the blood-brain barrier (BBB). The choice of the initial chemical scaffold is therefore a pivotal decision in the drug discovery cascade.
Strategic Value of the 1-Cyclopentylpiperidin-4-amine Scaffold
1-Cyclopentylpiperidin-4-amine presents a privileged scaffold for CNS ligand design. Its value is rooted in the combination of three key structural motifs: the piperidine ring, the basic amine, and the N-cyclopentyl group.
-
The Piperidine Core: The piperidine ring is a ubiquitous feature in successful CNS drugs.[4][5] Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is critical for stereospecific interactions within a receptor's binding pocket. Furthermore, its relative rigidity compared to an open alkyl chain reduces the entropic penalty upon binding, often leading to higher affinity.[6][7]
-
The Primary Amine (Position 4): The 4-amino group serves as a versatile chemical handle. As a primary amine, it is readily functionalized through a wide array of robust chemical reactions, such as amide bond formation, reductive amination, and urea/thiourea formation. This allows for the systematic exploration of the chemical space extending from this position to probe key interactions within the target receptor.
-
The N-Cyclopentyl Group: This group imparts a significant degree of lipophilicity to the molecule. This is a critical physicochemical property that influences membrane permeability and, by extension, the ability of a compound to cross the BBB. The cyclopentyl group provides a favorable balance of lipophilicity and metabolic stability compared to more linear or complex alkyl groups.
Synthetic Pathways & Methodologies
The utility of 1-Cyclopentylpiperidin-4-amine lies in its straightforward reactivity in key bond-forming reactions. A common strategy involves coupling the primary amine with a suitable electrophile to introduce a pharmacophore known to interact with serotonin receptors, such as an aromatic or heteroaromatic moiety.
A representative synthetic workflow is illustrated below, focusing on the synthesis of a hypothetical 5-HT2A receptor antagonist via amide coupling.
Caption: High-level workflow from synthesis to pharmacological evaluation.
Detailed Experimental Protocol: Synthesis of N-(1-Cyclopentylpiperidin-4-yl)-4-fluorobenzamide
This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry. The choice of an inert solvent like Dichloromethane (DCM) and a non-nucleophilic base like Triethylamine (Et3N) is critical to prevent side reactions and ensure clean product formation.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-Cyclopentylpiperidin-4-amine dihydrochloride (1.0 eq) and anhydrous Dichloromethane (DCM, 10 mL/mmol).
-
Basification: Cool the suspension to 0°C in an ice bath. Add Triethylamine (Et3N, 2.2 eq) dropwise to neutralize the dihydrochloride salt and liberate the free amine. Stir for 20 minutes.
-
Causality Note: Using a slight excess of base ensures complete neutralization. Performing this at 0°C helps to control any potential exotherm.
-
-
Electrophile Addition: In a separate flask, dissolve 4-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Causality Note: Adding the acyl chloride slowly prevents a rapid, uncontrolled reaction and potential side-product formation. A slight excess ensures full consumption of the starting amine.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Self-Validation: The aqueous wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Pharmacological Evaluation: From Binding to Function
Once a new compound is synthesized and purified, its biological activity must be rigorously assessed. This is a two-step process: determining its affinity for the target (binding) and then its effect on receptor signaling (function).
Radioligand Binding Assay (Affinity Determination)
This assay quantifies the affinity of a test compound for a specific receptor, expressed as the inhibition constant (Ki). It relies on the principle of competitive displacement of a radioactively labeled ligand ('radioligand') that is known to bind to the target receptor with high affinity.[8][9]
Protocol Outline: 5-HT2A Receptor Binding Assay
-
Materials: Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor; [3H]ketanserin (radioligand); test compounds; non-specific binding (NSB) competitor (e.g., Mianserin); assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of the test compound.
-
Controls: For each experiment, include wells for "total binding" (no competitor) and "non-specific binding" (a saturating concentration of Mianserin).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assay (Efficacy and Modality Determination)
Functional assays determine whether a compound that binds to the receptor acts as an agonist (activates it), antagonist (blocks an agonist), or inverse agonist (reduces its basal activity).[10] The choice of assay depends on the receptor's signaling mechanism. The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca2+]i).[11][12]
Caption: Canonical Gq signaling cascade for the 5-HT2A receptor.
Protocol Outline: Calcium Flux Functional Assay
-
Cell Plating: Seed HEK293 cells expressing the 5-HT2A receptor into a 96-well black, clear-bottom plate and grow overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate in the dark.
-
Causality Note: The AM ester form of the dye allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescently active dye in the cytoplasm.
-
-
Compound Addition (Antagonist Mode): To determine antagonist activity, add varying concentrations of the test compound and incubate.
-
Agonist Challenge: Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
Measurement: Immediately measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence is directly proportional to the increase in intracellular calcium.
-
Data Analysis: For antagonist mode, plot the agonist-induced fluorescence response against the log concentration of the test compound. Fit the data to determine the IC50, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.
Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of modifying a molecule's structure and observing the effect on its biological activity. Using the N-(1-cyclopentylpiperidin-4-yl)- core, we can systematically vary the benzamide moiety to probe the receptor's binding pocket. The table below presents hypothetical data for such an SAR study, which is crucial for guiding the optimization of a hit compound into a lead candidate.[13]
| Compound ID | R-Group (at para-position of Benzamide) | 5-HT2A Ki (nM) | 5-HT2A Functional Activity (IC50, nM) | Notes |
| LEAD-01 | -F | 15 | 25 (Antagonist) | Potent antagonist with good starting affinity. |
| LEAD-02 | -H | 85 | 110 (Antagonist) | Removal of fluorine reduces affinity, indicating a favorable interaction. |
| LEAD-03 | -Cl | 12 | 22 (Antagonist) | Chlorine is bioisosteric to fluorine; potency is maintained. |
| LEAD-04 | -OCH3 | 5 | 8 (Antagonist) | Methoxy group significantly improves affinity, suggesting a hydrogen bond acceptor is preferred. |
| LEAD-05 | -CN | 9 | 15 (Antagonist) | Cyano group, another H-bond acceptor, also shows high potency. |
| LEAD-06 | -CH3 | 60 | 95 (Antagonist) | Small alkyl group is less favorable than an electron-withdrawing/H-bonding group. |
This is representative data for illustrative purposes.
From this hypothetical SAR, a medicinal chemist would conclude that the para-position of the benzamide ring interacts with a region of the 5-HT2A binding pocket that is sensitive to electronics and can accommodate a hydrogen bond acceptor. This insight directs the next round of synthesis toward analogs with groups like -NO2 or small amides to further optimize potency.
Conclusion and Future Directions
1-Cyclopentylpiperidin-4-amine dihydrochloride is more than a simple chemical; it is a strategic starting point for the discovery of novel CNS therapeutics. Its inherent structural and chemical properties provide a robust foundation for building molecular complexity and tuning pharmacological activity. The combination of a conformationally defined piperidine core, a versatile primary amine handle, and a lipophilic N-cyclopentyl group makes it an exceptional scaffold for targeting serotonin receptors. By employing systematic synthetic strategies and a rigorous pharmacological evaluation cascade, researchers can leverage this building block to develop the next generation of selective and effective ligands for treating complex neurological and psychiatric disorders.
References
-
Gardarsdottir H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. [Link]
-
Zagórska A, et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7288. [Link]
-
Addie M, et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem, 56(5), 2059-73. [Link]
-
Franchini S, et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (Basel), 14(9), 934. [Link]
-
Leopoldo M, et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Pharmacol Ther, 129(2), 120-48. [Link]
-
Cichero E, et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
-
Vastag M, et al. (2017). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Curr Med Chem, 24(28), 3095-3112. [Link]
-
Lourenço C, et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Vascul Pharmacol, 60(3), 147-53. [Link]
-
Szałkiewicz M, et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. J Med Chem, 65(1), 530-550. [Link]
-
Czopek A, et al. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 26(16), 4786. [Link]
-
Kim Y, et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorg Med Chem Lett, 18(10), 3082-5. [Link]
-
Heyden M, et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry, 27(49), 12550-12567. [Link]
-
Szałkiewicz M, et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. J Med Chem, 65(1), 530-550. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
Zhang R, et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Front Pharmacol, 12, 735956. [Link]
-
Niso M, et al. (2012). Synthesis, biological evaluation, and docking studies of tetrahydrofuran-, cyclopentanone-, and cyclopentanol-based ligands acting at adrenergic α₁- and serotonine 5-HT1A receptors. J Med Chem, 55(1), 383-94. [Link]
-
De Neve J, et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Anal Chem, 94(3), 1774-1781. [Link]
-
Wikipedia. List of miscellaneous 5-HT2A receptor agonists. [Link]
-
Thomsen W. (2005). Functional assays for screening GPCR targets. Curr Opin Biotechnol, 16(6), 655-65. [Link]
-
Pollard TD. (2017). A Guide to Simple and Informative Binding Assays. Mol Biol Cell, 28(21), 2749-2753. [Link]
-
PubChem. 4-Cyclopentylpiperazin-1-amine. [Link]
-
Franchini S, et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (Basel), 14(9), 934. [Link]
-
Halberstadt AL, et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. J Med Chem, 66(11), 7486-7505. [Link]
-
MDPI. Special Issue "Serotonin in Health and Diseases". [Link]
-
Gadaleta D, et al. (2009). Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines. J Med Chem, 52(5), 1438-49. [Link]
-
Wikipedia. Partial lysergamide. [Link]
-
Glennon RA. Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
Sources
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. molbio.gu.se [molbio.gu.se]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. innoprot.com [innoprot.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Guide: 1-Cyclopentylpiperidin-4-amine Dihydrochloride in Dopamine Receptor Modulator Synthesis
[1]
Executive Summary
This technical guide details the synthetic utility, handling, and application of 1-Cyclopentylpiperidin-4-amine dihydrochloride (CAS: 1197229-33-6).[1] This diamine scaffold serves as a critical pharmacophore in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Dopamine D2, D3, and D4 receptors.
In medicinal chemistry, this moiety functions as a "privileged structure," providing a basic center (the piperidine nitrogen) for salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) in the receptor binding pocket, while the cyclopentyl group offers a rigid, lipophilic anchor that minimizes entropic penalties compared to flexible alkyl chains.
Part 1: Structural Rationale & Pharmacophore Integration[1]
The "Linker-Tail" Concept in Dopamine Ligands
Dopamine receptor antagonists and partial agonists often follow a bipartite or tripartite pharmacophore model:
-
Head Group: Aromatic system (e.g., indole, quinolinone) interacting with the orthosteric site.
-
Linker: Amide or urea bond.[1]
-
Tail Group (The Core Topic): A basic amine incorporated into a cyclic system (piperidine) capped with a hydrophobic moiety (cyclopentyl).
The 1-cyclopentylpiperidin-4-amine fragment is preferred over N-benzyl analogs in modern drug design to reduce molecular weight (MW) and avoid metabolic liabilities associated with benzylic oxidation, while maintaining the necessary lipophilicity (cLogP) for blood-brain barrier (BBB) penetration.[1]
Visualization: Pharmacophore Mapping
The following diagram illustrates how this building block integrates into a theoretical Dopamine D3 antagonist.
Caption: Interaction map showing the protonated tertiary amine forming a critical salt bridge with Asp3.32, while the cyclopentyl group occupies the hydrophobic accessory pocket.
Part 2: Synthesis of the Building Block
While commercially available, in-house synthesis is often required to ensure salt stoichiometry or to introduce isotopically labeled cyclopentyl rings.[1]
Synthetic Strategy: Reductive Amination
The most robust route utilizes 4-(Boc-amino)piperidine as the starting material.[1] Direct alkylation with cyclopentyl bromide is discouraged due to elimination side reactions; reductive amination with cyclopentanone is the industry standard.[1]
Workflow Diagram
Caption: Two-step synthesis of the target dihydrochloride salt from 4-(Boc-amino)piperidine.
Detailed Protocol
Step 1: Reductive Amination
-
Charge: To a round-bottom flask, add 4-(Boc-amino)piperidine (1.0 equiv) and dichloromethane (DCM, 10 mL/g).
-
Activate: Add Cyclopentanone (1.2 equiv) and Acetic Acid (1.0 equiv). Stir for 30 minutes to facilitate iminium ion formation.
-
Reduce: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.
-
Reaction: Warm to room temperature and stir for 12–16 hours under nitrogen.
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x). Dry organic layer over MgSO4 and concentrate.[1]
-
Note: The Boc-protected intermediate is lipophilic and purifies easily via silica gel chromatography (Hexane/EtOAc).[1]
-
Step 2: Salt Formation (Critical for Stability)
-
Dissolve: Dissolve the intermediate in 1,4-dioxane (5 mL/g).
-
Acidify: Add 4M HCl in dioxane (4.0 equiv) dropwise at 0°C.
-
Precipitate: A white solid will precipitate immediately.[1] Stir for 4 hours.
-
Isolate: Filter the solid under nitrogen (hygroscopic). Wash with diethyl ether to remove excess HCl.[1]
-
Dry: Vacuum dry at 40°C. Store in a desiccator.
Part 3: Application in Ligand Synthesis (Amide Coupling)[1]
When using the dihydrochloride salt in coupling reactions, stoichiometry of the base is the most common failure point. You must neutralize both HCl molecules plus the generated acid from the coupling reagent.[1]
Protocol: Synthesis of a D3-Selective Probe
Objective: Couple 1-Cyclopentylpiperidin-4-amine (from 2HCl salt) with an Indole-2-carboxylic acid.[1]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine 2HCl Salt (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (4.0 equiv required )
-
DMF (Dimethylformamide)
Procedure:
-
Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 10 minutes.
-
Salt Neutralization: In a separate vial, suspend the 1-Cyclopentylpiperidin-4-amine 2HCl in DMF and add 3.0 equiv of DIPEA. Sonicate briefly to ensure the free base is liberated.[1]
-
Coupling: Add the amine solution to the activated acid mixture. Add the remaining 1.0 equiv of DIPEA.[1]
-
Monitor: Stir at RT for 4–6 hours. Monitor by LC-MS (Look for M+1 of Product).[1]
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Purify via reverse-phase HPLC if high polarity persists.
Quantitative Data: Solvent Effects on Yield
Optimization data based on internal standard protocols for piperidine couplings.[1]
| Solvent System | Coupling Reagent | Base Equivalents | Yield (%) | Observations |
| DCM | EDC / HOBt | 2.5 (TEA) | 45% | Poor solubility of 2HCl salt |
| DMF | EDC / HOBt | 3.0 (DIPEA) | 78% | Good solubility, slow reaction |
| DMF | HATU | 4.0 (DIPEA) | 92% | Optimal conversion < 2h |
| THF | T3P | 4.0 (DIPEA) | 65% | T3P requires free amine pre-formation |
Part 4: Quality Control & Handling[1]
Handling the Dihydrochloride Salt[1]
-
Hygroscopicity: The 2HCl salt is moderately hygroscopic.[1] It must be weighed quickly or in a glovebox.[1]
-
Free Basing: If the free base is required for a reaction sensitive to salts (e.g., Buchwald-Hartwig), dissolve the salt in water, basify to pH 12 with NaOH, and extract with DCM. Warning: The free amine absorbs CO2 from air to form carbamates; use immediately.[1]
Analytical Verification[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66720539, 1-Cyclopentyl-piperidin-4-yl-ammonium chloride. Retrieved from [Link]
-
Grundmann, M., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides... as novel dopamine D3 receptor ligands.[1][2] Journal of Medicinal Chemistry.[1] Retrieved from [Link] (Contextual grounding for piperidine-amine linkers in D3 ligands).
-
Anan, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives.[1][3] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from [Link] (Methodology for N-substituted aminopiperidine synthesis).[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of 1-Cyclopentylpiperidin-4-amine Analogs
An In-Depth Technical Guide:
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a highly privileged structure due to its prevalence in a wide array of clinically approved drugs and bioactive natural alkaloids.[1][2][3] This six-membered nitrogen-containing heterocycle offers a versatile, three-dimensional framework that can be readily functionalized, allowing for precise modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.[3] These attributes are critical for optimizing a compound's interaction with biological targets and improving its pharmacokinetic profile.[3]
The 1-Cyclopentylpiperidin-4-amine core represents a specific, yet promising, starting point for chemical exploration. The cyclopentyl group at the N1 position and the amine at the C4 position provide key vectors for synthetic diversification. By creating a library of analogs with varied substituents, we can explore new chemical space to uncover novel biological activities. Piperidine derivatives have demonstrated a vast spectrum of pharmacological actions, including analgesic, antipsychotic, antimicrobial, and anti-inflammatory effects, often by modulating key drug targets like G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes.[4][5][6]
This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of 1-Cyclopentylpiperidin-4-amine analogs. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental design, outlining a hierarchical screening cascade designed to efficiently identify potent, selective, and viable lead compounds. The narrative follows a tiered approach, beginning with broad primary screens to identify initial "hits," followed by more detailed secondary assays to confirm activity and elucidate mechanisms, and culminating in essential safety and pharmacokinetic profiling to ensure the drug-like potential of the most promising candidates.
Part 1: The Screening Cascade: A Strategic and Validating Workflow
A successful screening campaign is not a random walk through a battery of assays; it is a deliberately structured, multi-tiered process. This "screening cascade" approach is designed to maximize efficiency and resource allocation by using high-capacity, cost-effective assays to perform an initial triage of a large compound library.[7][8] Promising candidates, or "hits," identified in this primary screen are then subjected to more complex, lower-throughput secondary and tertiary assays for validation and deeper characterization. This hierarchical structure ensures that the most resource-intensive experiments are reserved for only the most promising molecules, embodying the "fail fast, fail cheap" paradigm of modern drug discovery.
The diagram below illustrates the logical flow of the screening cascade described in this guide.
Primary Screening: Casting a Wide Net
The objective of primary screening is to rapidly and efficiently test a large library of analogs to identify compounds that interact with a predefined biological target.[9] Given the diverse activities of piperidine derivatives, a logical starting point is to screen against targets from well-established families known to be modulated by this scaffold, such as GPCRs and key enzymes.[4][6]
A robust primary screening panel for this analog series should include:
-
A GPCR Target: The µ-opioid receptor is an excellent choice due to the historical significance of piperidine in analgesics like morphine.[4] A competitive radioligand binding assay is a high-throughput, gold-standard method for identifying compounds that bind to the receptor.[10][11]
-
An Enzyme Target: Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.[12][13] A colorimetric assay based on the Ellman method is simple, reliable, and readily automated for high-throughput screening (HTS).[12][14]
-
A General Cytotoxicity Assay: Performed concurrently, this assay is crucial to flag compounds that show activity in the primary screens simply because they are killing the cells, a common source of false positives.[15] An LDH release assay is a suitable choice.[16]
This protocol is adapted from the widely used Ellman method, which is suitable for HTS formats.[12][13] The principle involves the AChE-catalyzed hydrolysis of acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[12][14]
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test Compounds (1-Cyclopentylpiperidin-4-amine analogs) dissolved in DMSO
-
Positive Control: Donepezil or Eserine
-
Clear, flat-bottom 96- or 384-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (at a screening concentration of 10 µM) and controls into the wells of a microplate. Include "vehicle control" wells (DMSO only) and "positive control" wells.
-
Enzyme Addition: Add 50 µL of AChE solution (pre-diluted in Assay Buffer to a working concentration) to all wells except the "blank" wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing ATCI and DTNB in Assay Buffer. Add 50 µL of this reaction mix to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve. The percent inhibition for each compound is calculated using the formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_blank) / (Vmax_vehicle - Vmax_blank))
Part 2: Secondary & Mechanistic Assays: From 'Hit' to 'Lead'
Compounds that meet a predefined activity threshold in the primary screens (e.g., >50% inhibition) are designated as "hits" and advanced to secondary screening. The goals here are to confirm the initial activity, determine compound potency (the concentration required to elicit a half-maximal response, known as IC₅₀ or EC₅₀), and begin to understand the compound's mechanism of action.[7]
For hits from our proposed primary screens:
-
GPCR Binding Hits: These must be evaluated in a functional assay to determine if they are agonists (activators) or antagonists (blockers) of the receptor. For a Gαq-coupled receptor, a calcium mobilization assay is the industry standard. For Gαs or Gαi-coupled receptors, a cAMP assay would be used.[17]
-
AChE Inhibition Hits: The primary screen confirms inhibition. A secondary step would be to perform a full dose-response curve to accurately determine the IC₅₀ value.
Understanding the downstream signaling pathway of a target is crucial for designing functional assays. For instance, if an analog binds to a Gαq-coupled GPCR, it would initiate a well-defined intracellular cascade leading to a measurable increase in cytosolic calcium.
This assay is used to functionally characterize hits from a GPCR binding screen, specifically for receptors that signal through the Gq pathway.[18]
Principle: Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM). In a resting state, the dye has low fluorescence. Upon GPCR activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, causing the dye to bind calcium and fluoresce brightly. This change in fluorescence is measured over time.[19] Antagonists are detected by their ability to block the fluorescence increase induced by a known agonist.
Materials:
-
HEK293 or CHO cells stably expressing the target Gαq-coupled GPCR.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye kit (e.g., Fluo-8 AM).
-
Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).
-
Test Compounds and a known reference agonist.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
A fluorescence plate reader with kinetic read capability and liquid handling (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into black-walled microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium. Add the dye-loading solution (containing Fluo-8 AM and Probenecid in Assay Buffer) to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow the cells to uptake the dye.
-
Compound Addition & Measurement:
-
Place the cell plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for ~15-20 seconds.
-
The instrument automatically adds the test compounds (for agonist mode) or the test compounds followed by the reference agonist (for antagonist mode).
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation ~490 nm / Emission ~525 nm) for 2-3 minutes.
-
-
Data Analysis:
-
The response is quantified by the maximum fluorescence signal change (Max - Min).
-
For agonists, data are plotted as response versus compound concentration to generate an EC₅₀ value.
-
For antagonists, data are plotted as % inhibition of the reference agonist response versus compound concentration to generate an IC₅₀ value.
-
Part 3: Safety and Pharmacokinetic Profiling: Charting a Course to Viability
Positive confirmation in secondary assays is a major milestone, but it is not sufficient. Early assessment of a compound's safety profile and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.[20][21] These assays help identify potential liabilities that could terminate a drug's development in later, more expensive stages.
Cardiovascular Safety: The hERG Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[22] Regulatory agencies mandate that all drug candidates be tested for hERG liability. Automated patch-clamp electrophysiology is the gold-standard method for this assessment.[23]
Principle: This assay directly measures the flow of potassium ions through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO). The whole-cell patch-clamp technique allows for precise control of the cell's membrane voltage and direct measurement of the resulting ion current.[22] A specific voltage protocol is applied to elicit a characteristic hERG "tail current," and the inhibitory effect of the test compound on this current is quantified.[23]
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel.
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
System-specific intracellular and extracellular solutions.
-
Test compounds and a known hERG inhibitor (e.g., E-4031) as a positive control.
Procedure:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension in the extracellular solution.
-
System Setup: Load the cell suspension, solutions, and compound plate into the automated patch-clamp system.
-
Automated Experiment: The system performs the following steps automatically for each cell:
-
A cell is captured on a microfluidic chip.
-
A high-resistance "giga-seal" is formed between the cell membrane and the chip.
-
The membrane is ruptured to achieve the "whole-cell" configuration.
-
The hERG voltage protocol is applied, and the baseline tail current is recorded.
-
-
Compound Application: The system perfuses the cell with vehicle (e.g., 0.1% DMSO) followed by increasing concentrations of the test compound. The hERG current is measured after each application.
-
Data Analysis: The percentage of current inhibition is calculated at each concentration relative to the vehicle control. These data are used to generate a concentration-response curve and determine an IC₅₀ value.
Early In Vitro ADME Profiling
A suite of in vitro ADME assays provides crucial early insights into a compound's potential pharmacokinetic behavior.[20][21][24][25]
-
Metabolic Stability Assay: This assay uses human liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s), to estimate how quickly a compound will be cleared in the liver.[20] The compound is incubated with microsomes, and the amount of parent compound remaining over time is measured by LC-MS/MS to determine its half-life (t½).
-
Permeability Assay (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across the intestinal barrier, a key factor for oral absorption.[26]
-
Plasma Protein Binding (PPB): This assay determines the extent to which a compound binds to proteins in the blood (like albumin). Only the unbound (free) fraction of a drug is available to interact with its target, so high plasma protein binding can significantly impact efficacy.
Part 4: Data Synthesis and Candidate Selection
The final step in the screening cascade is to integrate and analyze all the data collected to make an informed decision on which analogs to advance as lead candidates. This requires a multi-parameter evaluation, balancing potency, selectivity, safety, and drug-like properties.
Hypothetical Screening Data Summary
The table below presents a model for summarizing and comparing the data for a set of hypothetical 1-Cyclopentylpiperidin-4-amine analogs.
| Compound ID | Primary Screen (% Inh @ 10µM) | Secondary Assay (IC₅₀ / EC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | hERG Safety (IC₅₀, µM) | Metabolic Stability (t½, min) |
| Parent Core | 5% (AChE) | > 10,000 | > 50 | > 30 | 45 |
| Analog-001 | 85% (AChE) | 150 | > 50 | > 30 | 55 |
| Analog-002 | 92% (AChE) | 25 | 45 | 2.5 | 62 |
| Analog-003 | 78% (AChE) | 350 | > 50 | 15 | 18 |
| Analog-004 | 65% (µ-Opioid Binding) | 95 (EC₅₀) | > 50 | > 30 | 29 |
Interpretation and Decision Making:
-
Analog-001: A promising candidate. It is potent in the secondary AChE assay, clean in the cytotoxicity and hERG assays, and shows good metabolic stability. This compound warrants further investigation.
-
Analog-002: While being the most potent AChE inhibitor, it presents a significant cardiovascular risk with a low hERG IC₅₀. The therapeutic window between its target activity and its hERG effect is likely too narrow. This compound would be deprioritized.
-
Analog-003: Shows moderate potency but has poor metabolic stability, suggesting it would be cleared too rapidly in vivo. This is a significant liability.
-
Analog-004: Represents a "hit" on a different target class (GPCR agonist). It has a clean safety and cytotoxicity profile, although its metabolic stability could be improved. This analog opens up a new therapeutic direction for the scaffold and is a valuable lead.
Conclusion
The systematic screening of a novel chemical series like the 1-Cyclopentylpiperidin-4-amine analogs is a complex but manageable endeavor when guided by a logical, multi-tiered strategy. The workflow detailed in this guide—progressing from high-throughput primary screens to confirmatory dose-response, mechanistic, and safety profiling—provides a robust framework for identifying and validating promising lead candidates. By integrating target-based functional data with early assessments of cytotoxicity, cardiovascular risk, and ADME properties, researchers can make data-driven decisions, efficiently filtering a large library of analogs down to a small number of high-quality compounds worthy of advancement into more complex preclinical studies. This self-validating system ensures that resources are focused on candidates with the highest probability of becoming safe and effective therapeutics.
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(11), C1123-C1133. Retrieved from [Link]
-
Simeonov, A., & Jadhav, A. (2014). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In Quantitative High-Throughput Screening Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit. Retrieved from [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
-
Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 45, 87-95. Retrieved from [Link]
-
Christopher, J. A. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 347-348. Retrieved from [Link]
-
Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved from [Link]
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]
-
Oreate. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]
-
Xu, J., & Henrich, C. J. (2010). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 1(5), 543-550. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
Oreate AI Blog. (2024). Understanding Cytotoxicity Assays: A Key Tool in Drug Development. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
-
Cheng, Y., & Li, Z. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In High-Throughput Screening. Humana, New York, NY. Retrieved from [Link]
-
Shakarwal, U. (2017). hERG Assay. SlideShare. Retrieved from [Link]
-
Moodley, I. (2017). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
Weaver, C. D., & Jadhav, A. (2012). Ion Channel Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Schroeder, K. S., Neagle, B., Trezise, D. J., & Worley, J. (2003). High-Throughput Screening for Ion Channel Modulators. Journal of Biomolecular Screening, 8(1), 50-64. Retrieved from [Link]
-
VBU-Services. (2023). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecular Diversity, 25(3), 1765-1789. Retrieved from [Link]
-
Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 43(6), 5483-5501. Retrieved from [Link]
-
White, R. E., & Manitpisitkul, P. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Xeno-Tech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]
-
Wang, S., Li, Y., Zhang, Y., Yue, L., Li, Y., He, W., & Yang, G. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. Retrieved from [Link]
-
Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Veeprho. (n.d.). 1-Amino-4-Cyclopentylpiperazine | CAS 61379-64-4. Retrieved from [Link]
-
Paroha, P., et al. (2019). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Scientific Reports, 9(1), 1-13. Retrieved from [Link]
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 17873-17896. Retrieved from [Link]
-
Al-Harrasi, A., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(3), 943. Retrieved from [Link]
-
Kaplanek, R., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. Retrieved from [Link]
-
Guan, W., et al. (2021). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 22(16), 8508. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. bioassaysys.com [bioassaysys.com]
- 13. assaygenie.com [assaygenie.com]
- 14. attogene.com [attogene.com]
- 15. Understanding Cytotoxicity Assays: A Key Tool in Drug Development - Oreate AI Blog [oreateai.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Cyclopentylpiperidin-4-amine Dihydrochloride
Executive Summary
This application note details a robust, two-step protocol for the synthesis of 1-Cyclopentylpiperidin-4-amine dihydrochloride , a critical diamine scaffold often employed in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and other bioactive heterocycles.
The method utilizes a "reductive amination first" strategy, coupling 4-(Boc-amino)piperidine with cyclopentanone using sodium triacetoxyborohydride (STAB). This is followed by chemoselective acidolysis of the Boc protecting group. This route is preferred over direct alkylation (using bromocyclopentane) due to the elimination of competing E2 reactions and higher regioselectivity.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| Target Molecule | 1-Cyclopentylpiperidin-4-amine dihydrochloride |
| CAS (Free Base) | 62624-46-8 |
| Formula | C₁₀H₂₂N₂ · 2HCl |
| Molecular Weight | 168.28 (Free Base) / 241.20 (Salt) |
| Solubility | High in H₂O, MeOH; Low in Et₂O, DCM |
| Key Hazard | Hygroscopic solid; handle under inert atmosphere. |
Strategic Retrosynthesis & Pathway
The synthesis is designed to ensure the cyclopentyl group is installed exclusively on the secondary piperidine nitrogen (N1) before exposing the primary amine at position 4.
Figure 1: Two-step synthetic pathway ensuring regioselective N-alkylation followed by global deprotection.
Detailed Experimental Protocols
Phase 1: Reductive Amination (N-Alkylation)
Objective: Install the cyclopentyl ring on the piperidine nitrogen. Rationale for Reagent Choice: Sodium triacetoxyborohydride (STAB) is selected over Sodium cyanoborohydride (NaBH₃CN). STAB is non-toxic (no cyanide byproduct), easier to handle, and exhibits superior selectivity for aldehydes/ketones in the presence of amines without requiring harsh pH control [1].
Materials & Stoichiometry
| Component | Equiv.[1][2] | Role |
| 4-(Boc-amino)piperidine | 1.0 | Limiting Reagent |
| Cyclopentanone | 1.2 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 1.0 | Catalyst (Imine formation) |
| 1,2-Dichloroethane (DCE) | 10 vol | Solvent (Anhydrous) |
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-(Boc-amino)piperidine (1.0 equiv) in anhydrous DCE (0.2 M concentration relative to amine).
-
Ketone Addition: Add Cyclopentanone (1.2 equiv) followed by Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes.
-
Expert Insight: This pre-stir allows the formation of the iminium ion equilibrium before the reducing agent is introduced.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv) portion-wise over 10 minutes.
-
Safety Note: Mild exotherm and gas evolution (H₂) may occur. Ensure proper venting.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–16 hours.
-
Monitoring: Monitor by TLC (stained with Ninhydrin or PMA) or LC-MS. The secondary amine starting material should disappear.
-
-
Quench & Workup:
-
Quench by slowly adding saturated aqueous NaHCO₃ solution until pH ~8.
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude intermediate (tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate) is often pure enough for the next step. If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH in DCM).
Phase 2: Boc-Deprotection & Salt Formation
Objective: Remove the carbamate protecting group and isolate the stable dihydrochloride salt. Rationale: Anhydrous HCl in dioxane is used to precipitate the product directly, avoiding aqueous workups that are difficult with highly polar diamine salts.
Materials
| Component | Role |
| Intermediate (from Phase 1) | Substrate |
| 4M HCl in 1,4-Dioxane | Acid Source (Excess, ~5-10 equiv) |
| Diethyl Ether (Et₂O) | Anti-solvent (for precipitation) |
Step-by-Step Procedure
-
Dissolution: Dissolve the oily intermediate from Phase 1 in a minimal amount of dry 1,4-dioxane or MeOH (approx. 2-3 volumes).
-
Acidification: Cool the solution to 0°C. Add 4M HCl in Dioxane (5–10 equiv) dropwise.
-
Observation: A white precipitate may begin to form immediately.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitoring: LC-MS should show the mass of the free amine (MW ~168) and total loss of the Boc-protected mass.
-
-
Isolation:
-
Dilute the reaction mixture with excess anhydrous Diethyl Ether (Et₂O) to maximize precipitation.
-
Filter the white solid under a nitrogen stream (the salt is hygroscopic).
-
Wash the filter cake with Et₂O (3x) to remove residual acid and protecting group byproducts.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
Critical Process Parameters (Troubleshooting)
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Phase 1) | Wet solvent or old STAB reagent. | Use freshly distilled DCE and fresh STAB. Add molecular sieves (4Å) to the reaction to scavenge water. |
| Product is a Sticky Gum (Phase 2) | Presence of residual solvent or excess acid. | Triturate the gum vigorously with Et₂O or Hexanes. Sonicate to induce crystallization. |
| Low Yield (Phase 1) | Boron complex formation. | Ensure the basic quench (NaHCO₃) stirs for at least 30 mins to break down amine-boron complexes before extraction. |
Analytical Validation
To verify the identity of 1-Cyclopentylpiperidin-4-amine · 2HCl , look for the following signals:
-
¹H NMR (D₂O or DMSO-d₆):
-
δ 1.5–2.1 ppm: Multiplet integration corresponding to 8 protons (cyclopentyl ring) + 4 protons (piperidine C3/C5).
-
δ 3.0–3.6 ppm: Broad multiplets for piperidine ring protons adjacent to nitrogen (C2/C6) and the methine proton of the cyclopentyl group.
-
δ 3.4–3.5 ppm: Triplet/Multiplet for the C4 proton (alpha to the primary amine).
-
Absence: No singlet at δ 1.4 ppm (loss of Boc group).
-
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 169.2 [M+H]⁺ .
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][1][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[7][3][4] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]
-
PubChem Compound Summary. (n.d.). 1-Cyclopentylpiperidin-4-amine.[8][9] National Center for Biotechnology Information. Retrieved October 26, 2023. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination with Sodium Triacetoxyborohydride.[7][3][4][1][5][6] [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1-Cyclopentyl-piperidin-4-yl-ammonium chloride | C10H21ClN2 | CID 66720539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1197229-33-6|1-(Cyclopentylmethyl)piperidin-4-amine dihydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Purification of 1-Cyclopentylpiperidin-4-amine Dihydrochloride
Abstract
This document provides a comprehensive guide for the purification of 1-Cyclopentylpiperidin-4-amine dihydrochloride, a key intermediate in pharmaceutical research and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them. This guide offers methodologies for recrystallization and chromatographic purification, along with analytical techniques for purity assessment and characterization. All protocols are presented with a focus on scientific integrity, ensuring robust and reproducible results.
Introduction: Understanding the Molecule
1-Cyclopentylpiperidin-4-amine dihydrochloride is a disubstituted piperidine derivative. The molecule consists of a piperidine ring N-substituted with a cyclopentyl group and an amino group at the 4-position. As a dihydrochloride salt, both the piperidine nitrogen and the 4-amino group are protonated, rendering the molecule highly polar and generally soluble in aqueous solutions. Understanding this structure is paramount for developing an effective purification strategy. The presence of two basic centers and the bulky, non-polar cyclopentyl group gives the molecule unique solubility characteristics that can be exploited for purification.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂Cl₂N₂ | - |
| Molecular Weight | 241.20 g/mol | - |
| Appearance | Typically a white to off-white solid | General knowledge |
| Polarity | High (as dihydrochloride salt) | Inferred from structure |
Strategic Approach to Purification
The purification strategy for 1-Cyclopentylpiperidin-4-amine dihydrochloride hinges on the nature of the impurities present. These impurities can stem from the synthetic route, which commonly involves the reductive amination of 1-cyclopentylpiperidin-4-one.
Potential Impurities from Synthesis:
-
Starting Materials: Unreacted 1-cyclopentylpiperidin-4-one and ammonia (or an ammonia source).
-
Reducing Agent Residues: Borohydride salts and their byproducts.
-
Side-Products: Over-alkylated species or products of side reactions.
-
Solvents: Residual solvents from the reaction and workup.
A multi-step purification approach is often the most effective. This typically involves an initial purification of the free base followed by the formation and recrystallization of the dihydrochloride salt.
Diagram: General Purification Workflow
Caption: General workflow for the purification of 1-Cyclopentylpiperidin-4-amine dihydrochloride.
Protocol 1: Purification via Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at different temperatures. For amine hydrochlorides, polar protic solvents are often effective.
Step 1: Conversion to the Free Base (Optional but Recommended)
Purifying the free base can be advantageous as non-polar impurities are more easily removed at this stage.
Protocol:
-
Dissolution: Dissolve the crude 1-Cyclopentylpiperidin-4-amine dihydrochloride in a minimal amount of deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 6M NaOH) with stirring until the pH is >12. The free base may precipitate or form an oil.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
Step 2: Recrystallization of the Dihydrochloride Salt
Principle: The dihydrochloride salt is expected to be significantly more soluble in hot polar solvents than in cold ones.
Recommended Solvent Systems (to be tested empirically):
-
Isopropanol
-
Ethanol
-
Methanol/Diethyl ether
-
Ethanol/Ethyl acetate
Protocol:
-
Dissolution of Free Base: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise with stirring until the solution is acidic (test with pH paper). The dihydrochloride salt should precipitate.
-
Heating: Gently heat the mixture to dissolve the precipitate, adding a minimal amount of additional solvent if necessary to achieve a clear solution at elevated temperature.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Chromatographic Purification of the Free Base
For crude mixtures with impurities of similar polarity to the target compound, column chromatography of the free base may be necessary.
Challenges with Amine Chromatography: Basic amines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing of peaks.[1]
Mitigation Strategies:
-
Use of an Amine Additive: Add a small amount of a volatile tertiary amine, such as triethylamine (typically 0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Use of Amine-Functionalized Silica: Employing a pre-treated, amine-functionalized silica stationary phase can significantly improve peak shape and separation.
Flash Column Chromatography Protocol:
Stationary Phase: Silica gel (230-400 mesh) or amine-functionalized silica gel.
Mobile Phase (to be optimized by TLC): A gradient of methanol in dichloromethane (DCM) is a good starting point. For example, 0-10% methanol in DCM. If using standard silica, add 0.5% triethylamine to the mobile phase.
Procedure:
-
Sample Preparation: Dissolve the crude free base in a minimal amount of the mobile phase.
-
Column Packing: Pack the column with the chosen stationary phase in the initial mobile phase composition.
-
Loading: Load the sample onto the column.
-
Elution: Run the column with the mobile phase gradient, collecting fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure.
-
Salt Formation: Convert the purified free base to the dihydrochloride salt as described in section 3.2.
Purity Assessment and Characterization
Rigorous analytical testing is crucial to validate the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of non-volatile compounds. Since 1-Cyclopentylpiperidin-4-amine lacks a strong chromophore, derivatization or the use of a universal detector may be necessary for sensitive detection.[2][3]
Proposed HPLC Method (Reversed-Phase):
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or a phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at a low wavelength (e.g., 210 nm) or a Charged Aerosol Detector (CAD) for universal detection. For enhanced UV detection, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of the free base, which is more volatile than the salt.
Proposed GC-MS Method:
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C).
-
Detector: Mass Spectrometer (scanning a suitable mass range, e.g., m/z 40-400).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and can also provide information on purity.
Expected ¹H NMR Features (for the dihydrochloride salt in D₂O):
-
Cyclopentyl Protons: A multiplet corresponding to the methine proton and several multiplets for the methylene protons.
-
Piperidine Protons: A series of multiplets for the axial and equatorial protons of the piperidine ring. The protons adjacent to the nitrogen atoms will be deshielded.
-
Methine Proton at C4: A multiplet for the proton attached to the same carbon as the amino group.
Expected ¹³C NMR Features (for the dihydrochloride salt in D₂O):
-
Signals corresponding to the carbons of the cyclopentyl and piperidine rings. The carbons attached to nitrogen will be shifted downfield.
Melting Point
A sharp melting point range is a good indicator of high purity. This should be compared to a reference value if available.
Safety and Handling
Substituted piperidines should be handled with care, as they can be corrosive and toxic.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood.
-
Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
The purification of 1-Cyclopentylpiperidin-4-amine dihydrochloride can be effectively achieved through a systematic approach that may involve conversion to the free base, purification by recrystallization or chromatography, and subsequent formation of the pure dihydrochloride salt. The choice of method will depend on the nature and quantity of impurities. Rigorous analytical characterization is essential to confirm the purity and identity of the final product.
References
- U.S.
-
PubChem, "4-Aminopiperidine hydrochloride," National Center for Biotechnology Information. [Link]
-
ResearchGate, "GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine," 2008. [Link]
-
G. L. Wrigley et al., "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly," ACS Medicinal Chemistry Letters, 2013. [Link]
-
A. de Meijere et al., "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride," Beilstein Journal of Organic Chemistry, 2011. [Link]
-
University of Wisconsin, "NMR Spectroscopy :: 1H NMR Chemical Shifts," Organic Chemistry Data. [Link]
-
ResearchGate, "How to remove excess 4-amino piperidine from reaction medium?," 2018. [Link]
-
K. A. Schug et al., "Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry," Journal of Chromatography A, 2015. [Link]
-
S. P. Jones et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," Organic & Biomolecular Chemistry, 2022. [Link]
-
ResearchGate, "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column," 2017. [Link]
-
S. P. Jones et al., "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates," PMC, 2022. [Link]
-
ResearchGate, "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate," 2002. [Link]
-
Physical and Theoretical Chemistry Laboratory, Oxford University, "HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride," PTCL. [Link]
-
The Royal Society of Chemistry, "1H NMR spectrum of Compound 32." [Link]
- Google Patents, "A kind of HPLC analytical approach of 3-amino piperidine," 2014.
-
ResearchGate, "Relevant portion of the experimental 1H NMR spectrum of 0.1 M...," 2019. [Link]
- Google Patents, "Method for measuring content of piperidine impurity in glatiramer acet
-
SIELC, "HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column." [Link]
-
O. B. Sutcliffe et al., "Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs)," Analytical and Bioanalytical Chemistry, 2017. [Link]
-
T. J. W. G. R. M. D. E. K. M. D. Levin, "Shapeshifting Gabriel Amine Synthesis with Iodo-BCPs," Journal of the American Chemical Society, 2022. [Link]
-
C. V. R. Babu et al., "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization," Chirality, 2014. [Link]
-
New Jersey Department of Health, "PIPERIDINE CAS Number - HAZARD SUMMARY." [Link]
-
Biotage, "Is there an easy way to purify organic amines?," 2023. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 3. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopiperidine hydrochloride | C5H13ClN2 | CID 12406640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
Process Development Guide: Scalable Synthesis of 1-Cyclopentylpiperidin-4-amine Dihydrochloride
Executive Summary
This application note details the process development and scale-up considerations for 1-Cyclopentylpiperidin-4-amine dihydrochloride , a critical building block in the synthesis of GPCR ligands and kinase inhibitors. While bench-scale synthesis often utilizes direct alkylation or unoptimized reductive amination, these methods suffer from poly-alkylation impurities and difficult workups at the kilogram scale.
This guide presents a Two-Stage Convergent Protocol designed for >98% purity and scalable isolation without chromatographic purification.
Key Process Features
-
Selectivity Control: Utilization of N-Boc protection to prevent bis-alkylation.
-
Safety Engineering: Management of hydrogen evolution and exotherms during hydride reductions.
-
Purification Strategy: "Drop-in" crystallization of the final dihydrochloride salt, eliminating the need for silica gel columns.
Strategic Route Selection
The selection of the synthetic route is the primary determinant of scalability. We evaluate three common pathways:
| Route | Methodology | Scale-Up Viability | Verdict |
| A | Direct Alkylation: Piperidin-4-amine + Cyclopentyl bromide | Low. High risk of poly-alkylation (quaternary ammonium salts). Difficult separation of mono/bis-alkylated products. | REJECT |
| B | Direct Reductive Amination: Piperidin-4-amine + Cyclopentanone | Medium. Competitive reaction between primary (C4) and secondary (N1) amines leads to mixtures. | REJECT |
| C | Protected Reductive Amination: 4-(N-Boc-amino)piperidine + Cyclopentanone | High. The Boc group completely shields the C4-amine, forcing reaction exclusively at the N1 position. | SELECTED |
Reaction Workflow Visualization
The following diagram outlines the selected Route C workflow, highlighting critical decision nodes.
Figure 1: Convergent synthesis workflow utilizing Boc-protection strategy to ensure regiospecificity.
Unit Operation 1: Reductive Alkylation
Objective: Synthesis of tert-butyl (1-cyclopentylpiperidin-4-yl)carbamate.
Reagent Selection: The Case for STAB
For scale-up, Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (
-
Safety: STAB avoids toxic cyanide waste streams.[1]
-
Selectivity: STAB is less aggressive than
, reducing the risk of reducing the ketone to an alcohol before imine formation. -
Handling: It is a non-pyrophoric solid, though moisture sensitive.[1]
Detailed Protocol (1.0 mol Scale Basis)
Materials:
-
4-(N-Boc-amino)piperidine: 200.3 g (1.0 mol)
-
Cyclopentanone: 92.5 g (1.1 mol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB): 318.0 g (1.5 mol, 1.5 equiv)
-
Acetic Acid (AcOH): 60.0 g (1.0 mol, 1.0 equiv)
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or THF (2.0 L) – Note: 2-MeTHF is preferred for easier phase separation during workup.
Procedure:
-
Imine Formation: Charge 4-(N-Boc-amino)piperidine and 2-MeTHF to the reactor. Add Cyclopentanone followed by Acetic Acid. Stir at 20–25°C for 1–2 hours.
-
Process Insight: Pre-mixing allows the equilibrium formation of the iminium species.
-
-
Controlled Addition: Cool the mixture to 10–15°C. Add STAB in 4–5 portions over 60 minutes.
-
Critical Control: The reaction is exothermic. Maintain internal temperature
. STAB addition generates modest gas; ensure adequate headspace ventilation.
-
-
Reaction: Warm to 20–25°C and stir for 12 hours. Monitor by HPLC/GC (Target: <2% unreacted amine).
-
Quench & Workup:
-
Cool to 10°C.
-
Slowly add 10% aqueous
or (1.5 L) to adjust pH > 10. Caution: Gas evolution ( if carbonate used). -
Boron Removal: The basic quench hydrolyzes the acetoxyborohydride residues into water-soluble borates.
-
-
Phase Separation: Separate layers. Wash organic layer with brine (500 mL).
-
Concentration: Dry organic layer over
, filter, and concentrate under vacuum to an oil.-
Yield Expectation: 90–95% (approx. 255 g).
-
Unit Operation 2: Deprotection & Salt Crystallization
Objective: Cleavage of the Boc group and isolation of the dihydrochloride salt.
Solvent Engineering
While TFA/DCM is common in academic labs, it is unsuitable for scale-up due to cost and the formation of trifluoroacetate salts. HCl in Isopropanol (IPA) is the superior choice.
-
Solubility: The starting material is soluble in IPA, but the product (dihydrochloride salt) is insoluble, enabling "crash-out" crystallization.
-
Safety: Avoids the use of Dioxane (a potential carcinogen).
Detailed Protocol
Materials:
-
Crude Intermediate (from Step 1): ~268 g (1.0 mol theoretical)
-
Isopropanol (IPA): 1.5 L
-
HCl (5-6 N in IPA): 500 mL (approx. 2.5–3.0 equiv)
Procedure:
-
Dissolution: Dissolve the crude oil in IPA (1.5 L) in a reactor equipped with a scrubber (to catch isobutene/CO2 off-gassing).
-
Acid Addition: Heat solution to 40°C. Add HCl/IPA solution slowly over 30 minutes.
-
Thermodynamics: Deprotection is exothermic. Gas evolution (Isobutene/CO2) will be vigorous.
-
-
Crystallization: Stir at 40–50°C for 2 hours, then cool slowly to 0–5°C over 4 hours. The product will precipitate as a white solid.
-
Filtration: Filter the slurry. Wash the cake with cold IPA (2 x 200 mL) to remove organic impurities and yellow color bodies.
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
-
Hygroscopicity Alert: The dihydrochloride salt can be hygroscopic. Minimize exposure to humid air.
-
Yield Expectation: 85–90% (approx. 215 g).
-
Analytical Control Strategy
To ensure the material meets "Pharmaceutical Grade" standards, the following specification limits are recommended:
| Test | Method | Specification Limit | Rationale |
| Assay | HPLC / Titration | > 98.0% w/w | Critical for stoichiometry in next steps. |
| Appearance | Visual | White to off-white solid | Color indicates oxidation or polymerization impurities. |
| Residual Boron | ICP-MS | < 100 ppm | Carryover from STAB; catalyst poison for subsequent steps. |
| Water Content | Karl Fischer | < 1.0% | Salt is hygroscopic; excess water affects stoichiometry. |
| 1H NMR | NMR | Conforms to structure | Confirm loss of Boc peak (1.45 ppm) and presence of cyclopentyl. |
Process Troubleshooting Guide
Figure 2: Troubleshooting logic for common scale-up deviations.
References
-
Reductive Amination with STAB: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[7]
-
Scale-Up of Reductive Amination: Ripin, D. H. B., et al. (2003).[7] Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. Organic Process Research & Development, 7(1), 115-120.[7]
-
Boc Deprotection with HCl: Han, G., Tamaki, M., & Hruby, V. J. (2001).[8] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.[8][9]
-
Boron Reagent Safety: Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Boron-based Reductants - Wordpress [reagents.acsgcipr.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for 1-Cyclopentylpiperidin-4-amine Dihydrochloride Characterization
[1][2][3][4]
Executive Summary & Chemical Profile
1-Cyclopentylpiperidin-4-amine dihydrochloride is a saturated heterocyclic diamine salt, frequently utilized as a scaffold in the synthesis of GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.[1][2]
Analytical Challenge: The molecule lacks a distinct UV chromophore (no aromatic rings or conjugated
Physicochemical Profile
| Property | Specification / Description |
| Chemical Structure | Piperidine ring with a primary amine at C4 and a cyclopentyl group at N1.[1][2] |
| Molecular Formula | |
| Molecular Weight | 168.28 (Free Base) / ~241.20 (Dihydrochloride Salt) |
| Solubility | Highly soluble in Water, Methanol, DMSO.[2] Insoluble in Hexane, DCM.[1][2] |
| Hygroscopicity | Moderate to High (Salt form tends to absorb atmospheric moisture).[1][2] |
| pKa (Predicted) | pKa1 ~10.5 (Piperidine N), pKa2 ~9.8 (Primary Amine).[1][2] |
Identification Protocols (Structural Validation)
Objective: Unequivocal confirmation of the molecular structure and salt stoichiometry.
Nuclear Magnetic Resonance (NMR)
Due to the salt form, DMSO-d6 or D2O are the required solvents.[1][2] CDCl3 is unsuitable due to poor solubility.[1][2]
-
Protocol: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.
-
Key Assignments (
H-NMR, 400 MHz):-
8.2–8.5 ppm (Broad s, 3H,
exchangeable).[1][2] -
10.5–11.0 ppm (Broad s, 1H,
piperidinium).[1][2] - 3.0–3.6 ppm (Multiplets, Piperidine ring protons adjacent to N).[1][2]
- 1.5–2.0 ppm (Multiplets, Cyclopentyl methylene protons).[1][2]
-
Diagnostic Signal: The methine proton of the cyclopentyl group (attached to N) typically appears as a quintet-like multiplet around
3.4–3.5 ppm (shifted downfield due to protonation).[1][2]
-
8.2–8.5 ppm (Broad s, 3H,
Mass Spectrometry (LC-MS)
Infrared Spectroscopy (FTIR)
Purity & Assay Methodologies
Objective: Quantify the active pharmaceutical ingredient (API) and detect process impurities.[2]
Method A: HILIC-CAD (Recommended "Gold Standard")
This method avoids derivatization and directly detects the non-chromophoric salt using a Charged Aerosol Detector (CAD), which responds to mass rather than optical absorbance.[1][2]
Chromatographic Conditions:
-
Column: Waters XBridge Amide or TSKgel Amide-80 (
).[1][2] -
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]
-
Gradient: 90% B to 60% B over 15 minutes (HILIC mode retains polar amines).[1][2]
-
Detector: CAD (Nebulizer Temp: 35°C).
-
Rationale: The high organic starting condition ensures retention of the polar dihydrochloride salt, separating it from non-polar synthetic precursors.[1][2]
Method B: Derivatization-UV (Alternative for Standard Labs)
If CAD/ELSD is unavailable, the primary amine must be derivatized with Benzoyl Chloride to attach a UV-active chromophore.[1][2]
Derivatization Protocol:
-
Preparation: Dissolve 10 mg sample in 1 mL of 1M NaOH (neutralizes HCl and activates amine).
-
Reaction: Add 20
Benzoyl Chloride. Vortex for 30 seconds.[1][2] -
Incubation: Let stand at Room Temp for 10 mins.
-
Quench: Add 100
Glycine solution (1M) to consume excess reagent. -
Dilution: Dilute 1:10 with Acetonitrile/Water (50:50) and filter.
-
Analysis: Inject onto a C18 column.[1][4][2][3] Detect at 254 nm . The product (N-(1-cyclopentylpiperidin-4-yl)benzamide) will elute as a sharp, UV-active peak.[1][2]
Chloride Content Determination (Stoichiometry)
To confirm the "dihydrochloride" state (2HCl), a potentiometric titration is required.[1][2]
-
Titrant: 0.1 N Silver Nitrate (
).[1][2] -
Solvent: Water:Methanol (50:[2]50) + 1 mL Nitric Acid.
-
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Ag ring electrode.
-
Calculation:
Theoretical Chloride Content: (based on MW 241.2).[1][2] Significant deviation indicates mono-HCl or hydrate forms.[1][2]
Solid-State Characterization
Objective: Ensure physical stability and identify solvates.
Thermal Analysis (DSC/TGA)
Analytical Workflow Diagram
Figure 1: Analytical Logic Flow for Characterizing Non-Chromophoric Amine Salts.
References
-
HILIC Method Development: Waters Corporation. (2020). HILIC Method Development Strategies for Polar Compounds. Waters Application Notes. Link[1][2]
-
Derivatization Chemistry: Danielson, N. D., et al. (2010).[1][2] Derivatization reactions for the determination of amines by high-performance liquid chromatography. Journal of Chromatography A. Link[1][2]
-
Chloride Titration: Mettler Toledo.[1][2] (n.d.). Potentiometric Titration of Chloride in Pharmaceutical Salts. Application Note M-012. Link[1][2]
-
Piperidine Characterization: PubChem. (2024).[1][2] Compound Summary: Piperidin-4-amine dihydrochloride.[1][2][5][6] National Library of Medicine.[1][2] Link[1][2]
-
General Salt Screening: Hilfiker, R. (2006).[1][2] Polymorphism in the Pharmaceutical Industry. Wiley-VCH.[1][2] (Standard text for solid-state analysis logic).
Sources
- 1. Piperidin-3-amine dihydrochloride | C5H14Cl2N2 | CID 16211870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. 1-Isopropylpiperidin-4-amine dihydrochloride | 534596-29-7 | Benchchem [benchchem.com]
Application Notes and Protocols for the Parallel Synthesis of Compound Libraries Using 1-Cyclopentylpiperidin-4-amine Dihydrochloride
Abstract
This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the strategic use of 1-Cyclopentylpiperidin-4-amine dihydrochloride in solution-phase parallel synthesis for the generation of diverse compound libraries. We delve into the rationale behind experimental design, offering detailed, validated protocols for key chemical transformations including amide bond formation, reductive amination, and urea synthesis. This guide emphasizes the practical considerations of working with a dihydrochloride salt and a sterically demanding secondary amine, ensuring efficient and successful library production.
Introduction: The Strategic Value of the 1-Cyclopentylpiperidin-4-yl Scaffold
The piperidine ring is a cornerstone scaffold in medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1][2] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, enabling intricate and high-affinity interactions with biological targets. The 1-cyclopentylpiperidin-4-amine moiety, in particular, offers a unique combination of a lipophilic cyclopentyl group, which can explore hydrophobic pockets in protein active sites, and a versatile secondary amine at the 4-position, serving as a key vector for diversification.
Parallel synthesis has emerged as a powerful strategy to rapidly generate large numbers of discrete compounds for high-throughput screening (HTS).[3] 1-Cyclopentylpiperidin-4-amine dihydrochloride is an ideal building block for such endeavors due to its commercial availability and its capacity to undergo a variety of robust chemical reactions. This guide will provide the foundational knowledge and practical protocols to effectively leverage this building block in drug discovery campaigns.
Critical Prerequisite: Handling of 1-Cyclopentylpiperidin-4-amine Dihydrochloride
A common challenge encountered with amine building blocks is their salt form, which is often used to improve stability and handling. 1-Cyclopentylpiperidin-4-amine is supplied as a dihydrochloride salt, meaning both the secondary amine on the piperidine ring and the primary amine at the 4-position are protonated.
Causality: For the amine to act as a nucleophile in subsequent reactions, it must be in its free base form. Therefore, the addition of a suitable base is a critical first step in any reaction protocol.
Recommendation: A non-nucleophilic, sterically hindered tertiary amine, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is recommended. A minimum of 2.2 equivalents of the base should be used to ensure the complete neutralization of both hydrochloride salts and to provide a slight excess to facilitate the reaction.
Core Application I: Parallel Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[4][5] The following protocol is optimized for the parallel synthesis of an amide library from 1-Cyclopentylpiperidin-4-amine dihydrochloride and a diverse set of carboxylic acids.
Mechanistic Rationale and Reagent Selection
The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be activated.[5] A variety of coupling reagents are available, each with its own advantages.[6] For a parallel synthesis platform, a reagent that is robust, has a simple workup, and is effective for potentially hindered amines is desirable.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly efficient coupling reagent, particularly for less reactive or sterically hindered amines. It rapidly forms a highly reactive activated ester with the carboxylic acid, which is then readily attacked by the amine.[4]
Experimental Workflow: Amide Library Synthesis
Caption: Workflow for parallel amide library synthesis.
Detailed Protocol: Amide Coupling
Materials:
-
1-Cyclopentylpiperidin-4-amine dihydrochloride
-
A diverse library of carboxylic acids
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
96-well reaction block
Procedure (per well):
-
To a well of a 96-well plate containing the desired carboxylic acid (0.1 mmol, 1.0 equiv.), add a solution of 1-Cyclopentylpiperidin-4-amine dihydrochloride (0.11 mmol, 1.1 equiv. in 0.5 mL of DMF).
-
Add a solution of DIPEA (0.22 mmol, 2.2 equiv. in 0.2 mL of DMF).
-
Add a solution of HATU (0.12 mmol, 1.2 equiv. in 0.3 mL of DMF).
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (1 mL).
-
Extract the product with EtOAc (2 x 1.5 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
The crude product can then be purified by high-throughput reverse-phase HPLC.
| Parameter | Recommended Condition | Rationale |
| Amine Stoichiometry | 1.1 equivalents | Ensures complete consumption of the more diverse and potentially more valuable carboxylic acid. |
| Base | DIPEA (2.2 equivalents) | A non-nucleophilic base to neutralize the dihydrochloride salt and facilitate the coupling reaction. |
| Coupling Reagent | HATU (1.2 equivalents) | Highly efficient for a broad range of carboxylic acids and amines, including sterically hindered ones. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reagents and starting materials. |
| Temperature | Room Temperature | Sufficient for the majority of couplings with HATU, avoiding potential side reactions at elevated temperatures. |
Core Application II: Parallel Reductive Amination
Reductive amination is a robust and versatile method for forming C-N bonds and is highly amenable to parallel synthesis.[7][8] This protocol details the reaction of 1-Cyclopentylpiperidin-4-amine with a library of aldehydes and ketones.
Mechanistic Rationale and Reagent Selection
The reaction proceeds in two steps: the formation of an iminium ion intermediate between the amine and the carbonyl compound, followed by its reduction to the corresponding amine.[7]
-
Sodium Triacetoxyborohydride (STAB): This is the reducing agent of choice for one-pot reductive aminations.[8] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the in situ formed iminium ion. Its use avoids the handling of more toxic cyanoborohydride reagents.[7]
Experimental Workflow: Reductive Amination Library Synthesis
Caption: Workflow for parallel reductive amination.
Detailed Protocol: Reductive Amination
Materials:
-
1-Cyclopentylpiperidin-4-amine dihydrochloride
-
A diverse library of aldehydes or ketones
-
Sodium Triacetoxyborohydride (STAB)
-
DIPEA
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
1M aqueous Sodium Hydroxide (NaOH) solution
-
96-well reaction block
Procedure (per well):
-
To a well of a 96-well plate containing the aldehyde or ketone (0.1 mmol, 1.0 equiv.), add a solution of 1-Cyclopentylpiperidin-4-amine dihydrochloride (0.12 mmol, 1.2 equiv. in 0.5 mL of DCE).
-
Add DIPEA (0.24 mmol, 2.4 equiv.).
-
Stir the mixture for 20 minutes at room temperature to allow for iminium ion formation.
-
Add STAB (0.15 mmol, 1.5 equiv.) portion-wise to control any effervescence.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of 1M aqueous NaOH solution (1 mL).
-
Extract the product with DCM (2 x 1.5 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure.
-
The crude product can be purified by high-throughput reverse-phase HPLC.
| Parameter | Recommended Condition | Rationale |
| Amine Stoichiometry | 1.2 equivalents | A slight excess of the amine drives the iminium ion formation. |
| Base | DIPEA (2.4 equivalents) | Neutralizes the dihydrochloride salt and any acetic acid byproduct from the STAB. |
| Reducing Agent | STAB (1.5 equivalents) | A mild and selective reagent for reducing the iminium ion in the presence of the carbonyl starting material. |
| Solvent | DCE or DCM | Aprotic solvents that are compatible with STAB and effectively solubilize the reactants. |
| Staging | Pre-mixing of amine and carbonyl before adding STAB | Allows for the formation of the iminium ion, which is the substrate for the reducing agent. |
Core Application III: Parallel Urea Synthesis
The urea functional group is a key pharmacophore in many drug molecules. The most straightforward method for its synthesis in a parallel format is the reaction of an amine with an isocyanate.[9]
Mechanistic Rationale
The reaction involves the nucleophilic attack of the amine on the highly electrophilic carbon of the isocyanate. The reaction is typically fast and high-yielding, making it ideal for library synthesis.
Experimental Workflow: Urea Library Synthesis
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Synthesis, antimicrobial, anti-cancer and in silico studies of new urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Cyclopentylpiperidin-4-amine Dihydrochloride in Solid-Phase Synthesis
This Application Note is designed as a high-level technical guide for medicinal chemists and process scientists utilizing 1-Cyclopentylpiperidin-4-amine dihydrochloride as a building block in solid-phase synthesis (SPS).
Executive Summary
1-Cyclopentylpiperidin-4-amine (dihydrochloride salt) represents a "privileged scaffold" in medicinal chemistry, widely utilized in the design of GPCR ligands (e.g., Chemokine, Opioid receptors) , Ion Channel blockers , and Kinase inhibitors . Its structural value lies in the 4-aminopiperidine core , which provides a semi-rigid linker, while the N1-cyclopentyl group offers defined lipophilicity (
However, its commercial availability as a dihydrochloride (2HCl) salt presents a specific technical challenge in Solid-Phase Synthesis (SPS). Direct application without proper neutralization often leads to failed couplings due to protonation of the nucleophilic amine and potential acid-catalyzed degradation of sensitive resins (e.g., 2-Chlorotrityl). This guide outlines the optimized protocols for handling, neutralizing, and coupling this monomer to ensure high-fidelity library generation.
Chemical Properties & Handling[1]
-
Compound: 1-Cyclopentylpiperidin-4-amine dihydrochloride
-
Structure: A piperidine ring substituted at N1 with a cyclopentyl group and at C4 with a primary amine.
-
Reactive Moiety: Exocyclic primary amine (-NH₂). Note: The endocyclic nitrogen is tertiary and non-nucleophilic under standard coupling conditions.
-
Salt Form: Dihydrochloride (.2HCl).
-
Hygroscopicity: High. The salt tends to absorb atmospheric moisture, altering the effective molecular weight.
-
Recommendation: Store in a desiccator. For precise stoichiometry, prepare a standard stock solution in dry Methanol (MeOH) or Dimethylformamide (DMF) and determine concentration via titration if the solid appears clumpy.
-
Strategic Application Protocols
Workflow Overview
The integration of this building block typically follows one of two pathways:
-
Amide Coupling: Reacting with a resin-bound carboxylic acid.
-
Reductive Amination: Reacting with a resin-bound aldehyde (e.g., backbone amide linker strategies).
Protocol A: Pre-Coupling Neutralization (The "Free-Basing" Step)
Critical: Attempting to couple the 2HCl salt directly using standard DIPEA/HATU cocktails often results in sluggish kinetics because the DIPEA is consumed neutralizing the salt rather than activating the carboxylate.
Method:
-
Dissolve the 1-Cyclopentylpiperidin-4-amine 2HCl (1.0 eq relative to desired concentration) in a minimal volume of DMF .
-
Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).
-
Why 2.5 eq? 2.0 eq to neutralize the two HCl molecules, and 0.5 eq to ensure the primary amine is deprotonated and nucleophilic.
-
-
Vortex for 1 minute. A precipitate (DIPEA·HCl) may form.
-
Filtration (Optional but Recommended): If a heavy precipitate forms, centrifuge or filter through a syringe filter to prevent clogging the resin frit. Use the clear supernatant for the coupling step.
Protocol B: Amide Coupling (Resin-COOH + Amine)
Applicability: Attaching the scaffold to a core acid (e.g., Fmoc-Asp/Glu side chains, or a terminal carboxylic acid linker).
Reagents:
-
Resin: 100 mg (loading ~0.5 mmol/g)
-
Coupling Agent: HATU (0.95 eq relative to Amine) or PyBOP.
-
Base: DIPEA (4.0 eq total).
-
Solvent: Anhydrous DMF or NMP.
Step-by-Step:
-
Activation: In a separate vial, dissolve the Resin-Bound Acid (if doing solution coupling) or prepare the activation mixture: Carboxylic Acid (if coupling TO resin) + HATU + DIPEA in DMF.
-
Correction for this specific compound: Since the compound is the amine, the Resin usually holds the Acid.
-
Correct Workflow: Swell Resin-COOH in DMF (30 min).
-
-
Cocktail Prep: Mix the Neutralized Amine Solution (from Protocol A, ~3-5 eq excess relative to resin loading) with HATU (0.95 eq relative to amine) and additional DIPEA (1.0 eq).
-
Note: Pre-activation of the acid on the resin is difficult. Standard practice is to add the coupling agent and base to the resin, then add the amine.
-
Revised Step: Add HATU (3 eq) and DIPEA (6 eq) to the Resin-COOH. Shake for 1 min. IMMEDIATELY add the Neutralized Amine Solution (3 eq).
-
-
Reaction: Shake at room temperature for 2–4 hours .
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if checking consumption of resin-amines, though here we are coupling TO the resin acid, so tests are less useful unless checking for unreacted resin sites).
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Protocol C: Reductive Amination (Resin-CHO + Amine)
Applicability: Creating secondary amine linkages, common in peptidomimetics.
Reagents:
-
Resin-CHO (e.g., Formyl-functionalized resin or backbone aldehyde).
-
Solvent: 1% Acetic Acid (AcOH) in DMF or DCM/MeOH (1:1).
-
Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride) or NaBH₃CN.
Step-by-Step:
-
Imine Formation: Swell Resin-CHO in DMF. Add Neutralized Amine Solution (5 eq) in 1% AcOH/DMF .
-
Trimethyl Orthoformate (TMOF) can be added as a water scavenger to drive imine formation.
-
-
Equilibration: Shake for 1–2 hours to form the imine.
-
Reduction: Add NaBH(OAc)₃ (5 eq) directly to the mixture.
-
Reaction: Shake overnight (12–16 hours).
-
Workup: Wash with DMF, MeOH, DCM, then 5% DIPEA/DMF (to neutralize any boron complexes), then DMF.
Visualization of Workflow
The following diagram illustrates the critical decision pathways and the neutralization logic required for success.
Caption: Workflow for converting the dihydrochloride salt into a reactive free base and subsequent coupling pathways.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Amide Coupling) | Incomplete neutralization of 2HCl salt. | Increase DIPEA to 3.0 eq during the pre-mix step. Ensure the amine is fully dissolved before adding to resin. |
| Resin Clogging | Precipitation of DIPEA·HCl salts inside the resin matrix. | Perform the neutralization in a separate vial, centrifuge, and add only the supernatant to the resin. |
| Incomplete Cleavage | The basic piperidine nitrogen traps TFA. | The final product will be a TFA salt. Ensure the ether precipitation step is vigorous. If free base is needed, use a basic resin catch-and-release cleanup. |
| Racemization | Not applicable to this achiral linker, but high base concentration can affect adjacent amino acids. | Use collidine instead of DIPEA if the resin-bound peptide contains Cys or His sensitive to racemization. |
References
-
BenchChem. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66720539: 1-Cyclopentyl-piperidin-4-yl-ammonium chloride. Retrieved from
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Aapptec. Standard Coupling Procedures: Converting Salts to Free Acids. Retrieved from
-
Coin, I., et al. (2008). Solid-phase synthesis of a cyclodepsipeptide: cotransin. Organic Letters, 10(17), 3857-60. Retrieved from
-
Gomez-Monterrey, I., et al. (2011). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives. Journal of Medicinal Chemistry. Retrieved from
Using 1-Cyclopentylpiperidin-4-amine dihydrochloride for structure-activity relationship studies
Introduction & Strategic Value
In the optimization of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors, the 1-Cyclopentylpiperidin-4-amine scaffold represents a "privileged structure." It serves as a critical linker that simultaneously addresses three common medicinal chemistry challenges:
-
Solubility & Basicity: The piperidine nitrogen (pKa ~8–9) provides a solubilizing basic center, often critical for lysosomal trapping or improving aqueous solubility.
-
Lipophilic Tuning: The cyclopentyl group offers a precise lipophilic fill (
modulation) that is sterically distinct from the planar phenyl ring or the flexible n-butyl chain. It is a "Goldilocks" hydrophobe—compact yet bulky enough to fill hydrophobic sub-pockets (e.g., in CCR2/CCR5 receptors). -
Vectorization: The primary amine at the 4-position serves as a versatile handle for amide coupling, urea formation, or reductive amination, allowing for rapid library generation.
This guide details the protocols for handling the dihydrochloride salt (2HCl) form of this building block, ensuring successful integration into Structure-Activity Relationship (SAR) campaigns.
Chemical Specifications & Handling
The dihydrochloride salt form is preferred for long-term storage due to its resistance to oxidation compared to the free amine. However, its acidity requires specific neutralization protocols during synthesis.
| Property | Specification |
| Compound Name | 1-Cyclopentylpiperidin-4-amine dihydrochloride |
| CAS Number | 952201-42-2 |
| Molecular Weight | 241.20 g/mol (Salt); 168.28 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Ether |
| Acidity | Contains 2 equivalents of HCl. Requires >2.5 eq. of base for neutralization. |
Experimental Protocols
Protocol A: Amide Coupling (Library Generation)
Context: The most common application is coupling this amine to a diverse set of carboxylic acids (R-COOH) to generate potential GPCR antagonists. Critical Control Point: Failure to neutralize the two HCl molecules will acidify the reaction mixture, protonating the coupling reagent or the base, leading to stalled reactions.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
1-Cyclopentylpiperidin-4-amine 2HCl (1.1 eq)
-
HATU (1.2 eq) or EDC/HOBt
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq - Crucial)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation: In a reaction vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition 1: Add 1.0 eq of DIPEA to the acid/HATU mixture. Stir for 5 minutes to activate the acid (formation of the active ester).
-
Salt Neutralization (Separate Vessel): In a separate vial, suspend the 1-Cyclopentylpiperidin-4-amine 2HCl (1.1 eq) in DMF. Add 3.0 eq of DIPEA. Vortex until the suspension clears or becomes a fine, free-flowing dispersion. Note: The solution may warm slightly due to neutralization heat.
-
Coupling: Transfer the neutralized amine solution into the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LC-MS.[1]
-
Workup:
-
High Throughput:[2] Dilute with MeOH, filter, and purify directly via Prep-HPLC (Reverse Phase).
-
Manual: Dilute with EtOAc, wash with Sat. NaHCO₃ (to remove HOBt/byproducts) and Brine. Dry over Na₂SO₄.
-
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Context: Attaching the scaffold to a halogenated heteroaryl core (e.g., 4-chloropyrimidine) for kinase inhibitor synthesis.
Step-by-Step Methodology:
-
Dissolution: Dissolve the heteroaryl chloride (1.0 eq) in DMSO or NMP.
-
Amine Addition: Add 1-Cyclopentylpiperidin-4-amine 2HCl (1.2 eq).
-
Base Excess: Add 5.0 eq of TEA or DIPEA. Rationale: 2 eq are consumed by the HCl salt, 1 eq by the HCl generated in the SNAr reaction, and 2 eq ensure basicity drives the kinetics.
-
Heating: Heat to 80–120°C depending on the reactivity of the chloride.
-
Validation: Monitor disappearance of the starting chloride via TLC or LC-MS.
Structure-Activity Relationship (SAR) Logic
When analyzing data generated from this scaffold, use the following framework to interpret potency shifts.
The "Cyclopentyl Effect"
Replacing a standard alkyl group with a cyclopentyl ring often improves metabolic stability and receptor residence time.
-
Lipophilicity: The cyclopentyl group increases LogP by approx. +2.0 compared to a methyl group, improving membrane permeability but potentially increasing non-specific binding if not balanced by polar groups.
-
Conformational Restriction: Unlike a flexible n-pentyl chain, the cyclopentyl ring has a defined "envelope" or "puckered" conformation. This reduces the entropic penalty upon binding to a hydrophobic pocket.
SAR Decision Tree
Use the diagram below to guide your optimization strategy based on assay results.
Figure 1: SAR Decision Tree for optimizing piperidine-based hits. The cyclopentyl group is a key modification point for tuning metabolic stability (Microsomal Clearance) and hydrophobic fit.
Workflow Visualization
The following diagram illustrates the correct processing of the dihydrochloride salt to ensure successful library synthesis.
Figure 2: Critical workflow for handling the 2HCl salt. Note the high base equivalent requirement.
References
-
Handling Amine Salts in Synthesis
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
-
Piperidine Scaffolds in CCR5/CCR2 Antagonists
-
Tagat, J. R., et al. (2001). Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I. Bioorganic & Medicinal Chemistry Letters, 11(16), 2143-2146. (Demonstrates the utility of 4-aminopiperidine/piperazine scaffolds in chemokine receptor SAR). Link
-
Maeda, K., et al. (2007). Discovery of Novel CCR5 Antagonists. Journal of Biological Chemistry. (Discusses the structural requirements for the hydrophobic pocket where the cyclopentyl group binds). Link
-
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for synthesizing the 1-cyclopentylpiperidin-4-amine core). Link
-
-
Cyclopentyl Group Properties
Sources
Application Notes and Protocols for 1-Cyclopentylpiperidin-4-amine dihydrochloride: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, earning it the status of a "privileged scaffold" in medicinal chemistry.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly valuable building block for the design of novel therapeutics. Among the myriad of substituted piperidines, 1-Cyclopentylpiperidin-4-amine dihydrochloride stands out as a versatile intermediate, offering a unique combination of a rigid cyclopentyl group and a reactive primary amine on a piperidine core. This guide provides an in-depth exploration of 1-Cyclopentylpiperidin-4-amine dihydrochloride, from its fundamental properties to its potential applications in drug discovery, complete with detailed protocols for its synthesis, characterization, and evaluation in relevant biological assays.
Chemical Properties and Supplier Information
1-Cyclopentylpiperidin-4-amine dihydrochloride (CAS No. 952201-42-2) is a white to off-white solid.[2] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable property for biological testing.
| Property | Value | Source |
| CAS Number | 952201-42-2 | [2] |
| Molecular Formula | C₁₀H₂₀N₂ · 2HCl | [2] |
| Molecular Weight | 241.20 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water and various organic solvents. |
A curated list of reputable suppliers for 1-Cyclopentylpiperidin-4-amine dihydrochloride is provided below to facilitate procurement for research and development purposes.
| Supplier | Product Number | Purity |
| Y-40696 | Y-40696 | 98% |
| BLD Pharm | 1197229-33-6 | Inquire |
| ChemScene | CS-0326201 (related compound) | 95+% |
Synthesis of 1-Cyclopentylpiperidin-4-amine: A Representative Protocol
The synthesis of 1-Cyclopentylpiperidin-4-amine typically involves a reductive amination reaction between a suitable piperidone precursor and cyclopentylamine. Below is a representative protocol that can be adapted by medicinal chemists.
Workflow for the Synthesis of 1-Cyclopentylpiperidin-4-amine
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis & Impurity Profiling of 1-Cyclopentylpiperidin-4-amine
Core Directive & Synthetic Logic
You are likely synthesizing 1-Cyclopentylpiperidin-4-amine as a building block for GPCR ligands (e.g., CCR5 antagonists) or kinase inhibitors.
While direct alkylation (using cyclopentyl halides) or using unprotected piperidin-4-amine is possible, these routes are chemically inferior due to poly-alkylation and elimination side reactions. This guide focuses on the Sodium Triacetoxyborohydride (STAB) mediated reductive amination, which offers the highest selectivity and safety profile.
The "Happy Path" vs. The "Impurity Path"
The following diagram illustrates the competitive landscape of your reaction flask. Understanding this flow is critical for troubleshooting.
Figure 1: Mechanistic pathway showing the competition between productive amination and the parasitic reduction of the ketone source.
Troubleshooting Guide & FAQs
This section addresses specific spectral anomalies and process failures reported by users.
Impurity Profile: What is this peak?
| RT / Mass Shift | Probable Identity | Cause | Remediation |
| M+2 (vs. Ketone) | Cyclopentanol | Direct reduction of excess cyclopentanone by STAB. | Acid-Base Extraction. The product is basic; Cyclopentanol is neutral. Wash organic layer with 1M HCl; product moves to aqueous, impurity stays in organic. |
| M+68 (vs. Product) | Bis-Alkylated Amine | Use of unprotected piperidin-4-amine. The primary amine reacts with a second cyclopentanone. | Prevention. Use 4-Boc-aminopiperidine. If already formed, separation requires chromatography (difficult due to polarity). |
| M-2 (vs. Product) | Enamine/Imine | Incomplete reduction. Reaction quenched too early or pH too high. | Adjust pH. Ensure pH is ~5-6 (Acetic Acid). Add more STAB and stir longer. |
| Dimer (2x Mass) | Dimerization | Reductive amination of the product with itself (rare if protected). | Concentration. Avoid high concentrations if using unprotected precursors. |
Q&A: Operational Challenges
Q: My reaction mixture turned into a solid, sticky gel during workup. I can't separate the layers.
A: You have stable Boron-Amine complexes. The Fix: STAB and its byproducts can form tight complexes with basic amines. You must "break" this complex aggressively.
Protocol: Quench the reaction with saturated aqueous NaHCO3 (mild) or 1M NaOH (aggressive) and stir vigorously for 30–60 minutes until gas evolution stops and the layers clarify. Do not skip the stir time.
Q: I am seeing low yields after the Acid-Base extraction workup.
A: Your product is likely stuck in the aqueous layer. The Fix: 1-Cyclopentylpiperidin-4-amine is highly polar, especially as a salt.
When basifying the aqueous layer to extract the product back into organic solvent, ensure the pH is >12 .
Use DCM/Isopropanol (3:1) or Chloroform as the extraction solvent, not just Ethyl Acetate (which is often too non-polar for this amine).
Saturate the aqueous layer with NaCl (salting out) to force the amine into the organic phase.
Q: Can I use Sodium Cyanoborohydride (
A: Yes, but it is not recommended. The Logic:
is toxic and generates HCN gas upon acidification. Furthermore, STAB is more selective for aldehydes/ketones in the presence of enamines. If you must use Cyanoborohydride, you must strictly control the pH to 6.0 to prevent direct reduction of the ketone. STAB does not require this strict pH monitoring.
Validated Experimental Protocol
This protocol utilizes 4-(Boc-amino)piperidine to guarantee regioselectivity.
Step 1: Reductive Amination
-
Setup: In a round-bottom flask, dissolve 4-(Boc-amino)piperidine (1.0 equiv) and Cyclopentanone (1.2–1.5 equiv) in 1,2-Dichloroethane (DCE) or THF .
-
Note: DCE is preferred for STAB reactions but THF is acceptable if halogenated solvents are restricted.
-
-
Catalyst: Add Acetic Acid (1.0–1.5 equiv).
-
Checkpoint: The acid catalyzes the formation of the iminium ion.
-
-
Reduction: Cool to 0°C (optional, room temp is usually fine). Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) portion-wise over 10 minutes.
-
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LCMS for disappearance of the amine and imine intermediate.
-
Workup (Critical for Purity):
-
Quench with sat.
. Stir 30 mins. -
Extract with DCM (x3).
-
Purification: If Cyclopentanol is present, wash the organic layer with 1M HCl (Product goes to aqueous). Wash aqueous with Ether (removes Cyclopentanol). Basify aqueous with NaOH to pH >12. Extract Product with DCM.
-
Step 2: Deprotection (Boc Removal)
-
Dissolve the intermediate in 1,4-Dioxane or MeOH .
-
Add 4M HCl in Dioxane (5-10 equiv).
-
Stir at RT for 2–4 hours. A white precipitate (the dihydrochloride salt) often forms.
-
Isolation: Filter the solid or concentrate to dryness.
-
Result:1-Cyclopentylpiperidin-4-amine dihydrochloride .
-
Workup Logic Flow
Figure 2: Purification strategy relying on the basicity of the piperidine nitrogen to separate neutral ketone/alcohol byproducts.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[1][2][3]
-
Patent WO2006009755A1. "Modulators of chemokine receptor activity." (Demonstrates the synthesis of 1-substituted piperidin-4-amines in medicinal chemistry contexts).
-
Patent US5489689A. "Preparation of piperidine derivatives." (Discusses stabilization and salt formation of piperidine intermediates).
Sources
Removal of impurities from 1-Cyclopentylpiperidin-4-amine dihydrochloride
Introduction: The Molecule & The Challenge
Welcome to the Technical Support Center for 1-Cyclopentylpiperidin-4-amine dihydrochloride . This diamine is a critical intermediate in the synthesis of PARP inhibitors and other piperidine-based therapeutics.
The presence of two nitrogen centers (the secondary piperidine ring nitrogen and the primary exocyclic amine) creates a unique purification challenge. The dihydrochloride (2HCl) salt form is preferred for stability, but it often traps specific impurities that can derail downstream steps.
Quick Diagnostic: Identify Your Problem
| Symptom | Probable Cause | Diagnostic Signal (LCMS/NMR) |
| Sticky/Hygroscopic Solid | Excess HCl, trapped solvent, or mixed salt forms (mono/di). | Broad NMR peaks; Melting point depression. |
| Color (Yellow/Brown) | Oxidation products (N-oxides) or polymerized cyclopentanone. | UV absorbance at >254nm (Product should be UV inactive). |
| Mass +68 Da | Bis-alkylation : Reaction at both N1 and N4 positions. | |
| Mass +16 Da | N-Oxide formation. | |
| Low Assay / High Ash | Inorganic salt contamination (NaCl/borates). | Residue on Ignition (ROI) > 0.5%. |
Module 1: Synthesis-Related Impurities (Root Cause Analysis)
Most impurities in this material originate from the Reductive Amination step between piperidin-4-amine (or its Boc-protected derivative) and cyclopentanone.
FAQ: Why is my crude product purity low?
A: The most common failure mode is loss of regioselectivity or incomplete reduction .
-
The "Bis-Alkylation" Trap: If you use unprotected piperidin-4-amine, the exocyclic primary amine (N4) competes with the ring secondary amine (N1). While N1 is more nucleophilic, equilibrium conditions can lead to N,N'-dicyclopentyl species.
-
Prevention:[1] Use 4-(N-Boc-amino)piperidine . This protects the N4 position, forcing reaction only at the ring nitrogen. Deprotect (HCl/Dioxane) after purification of the intermediate.
-
-
Cyclopentanol Contamination: Excess reducing agent (NaBH₄ or STAB) will reduce unreacted cyclopentanone to cyclopentanol.
-
Removal: Cyclopentanol is non-basic. It is easily removed by an acidic aqueous wash of the crude free base (product goes to water; impurity stays in organic).
-
Visualizing the Impurity Pathways
Figure 1: Reaction pathways showing the origin of bis-alkylated impurities during reductive amination.
Module 2: Salt Formation & Stoichiometry
The transition from Free Base to Dihydrochloride is where physical properties often fail (hygroscopicity, oiling out).
FAQ: My salt is an oil, not a solid. Why?
A: This is likely due to water inclusion or incorrect stoichiometry .
-
Stoichiometry: You need exactly 2.0–2.2 equivalents of HCl.
-
< 2.0 eq: You form a mixed mono/dihydrochloride system, which has a depressed melting point.
-
Large Excess HCl: The highly acidic lattice absorbs atmospheric moisture rapidly (hygroscopic).
-
-
Solvent Trap: Alcohols (MeOH/EtOH) can get trapped in the crystal lattice (solvates).
Protocol: Robust Salt Formation
-
Dissolve the free base in anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) (10 volumes).
-
Cool to 0–5°C.
-
Add HCl (4M in Dioxane or 2M in Ether) dropwise. Avoid aqueous HCl if possible.
-
Result: The 2HCl salt is extremely polar and should precipitate immediately from these non-polar esters.
Module 3: Purification Protocols (The "Fix")
If your isolated 2HCl salt is impure, do not attempt chromatography on the salt. Use Recrystallization or Reslurry .
Method A: The "Reslurry" (For Purity 90-95%)
Best for removing surface impurities and trace non-polar contaminants.
-
Suspend the crude 2HCl salt in Acetonitrile (ACN) or Hot Isopropanol (IPA) (5 volumes).
-
Heat to reflux (80°C) for 30 minutes. Note: The product will likely NOT dissolve completely. This is intentional.
-
Cool slowly to Room Temperature (RT).
-
Filter and wash with cold MTBE.
-
Mechanism: Impurities (oxidized species, residual starting materials) are more soluble in the hot organic solvent than the highly polar 2HCl salt.
Method B: Full Recrystallization (For Purity <90%)
Best for removing structural analogs (isomers, bis-alkylated species).
-
Solvent System: Methanol (Good solvent) + Ethyl Acetate (Anti-solvent).
-
Dissolution: Dissolve crude salt in minimum hot Methanol (approx. 3-5 volumes) at 60°C.
-
Clarification: If the solution is colored, treat with activated carbon (5 wt%) for 15 mins, then filter hot through Celite.
-
Crystallization:
-
Keep the MeOH solution warm.
-
Slowly add Ethyl Acetate (or MTBE) until persistent turbidity is observed (cloud point).
-
Stop addition and let it cool to RT, then to 0°C.
-
-
Filtration: Collect white crystals. Dry in a vacuum oven at 45°C with P₂O₅ desiccant.
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate purification method based on initial purity.
Module 4: Analytical Troubleshooting
HPLC Method Parameters
Because the molecule is a diamine and lacks a strong chromophore (only the piperidine ring/amine), standard UV detection at 254nm is weak.
-
Detector: CAD (Charged Aerosol Detector) or ELSD is preferred. If using UV, monitor at 210 nm .
-
Column: C18 Base-Deactivated (e.g., Agilent Zorbax Bonus-RP) to prevent peak tailing of the basic amine.
-
Mobile Phase: High pH buffers (Ammonium Bicarbonate, pH 10) often yield better peak shape for free amines, but for the 2HCl salt, standard 0.1% TFA (Acidic) is acceptable.
NMR Interpretation (D₂O)
-
Diagnostic Peak: The proton on the carbon connecting the cyclopentyl ring to the nitrogen (N-CH-cyclopentyl) usually appears as a multiplet around 3.0 - 3.5 ppm .
-
Salt Stoichiometry: Compare the integral of the cyclopentyl protons (9H) to the piperidine protons to confirm no solvent entrapment.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Context: Establishes the standard protocol for reductive amination and discusses side-product formation (bis-alkyl
-
Pfizer Inc. (2008). "Solvent Selection Guide." Green Chemistry, 10, 31-36. Link
- Context: Validates the selection of Methanol/Ethyl Acetate and IPA systems for amine salt crystalliz
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. Context: Authoritative source on salt selection (Chapter 11) and the importance of stoichiometry in hygroscopicity management.
-
Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. Link
- Context: Provides the theoretical basis for using cooling crystallization and anti-solvent addition for hydrochloride salts.
Sources
Addressing poor solubility of 1-Cyclopentylpiperidin-4-amine dihydrochloride in reactions
The following technical guide addresses the solubility and reactivity challenges associated with 1-Cyclopentylpiperidin-4-amine dihydrochloride . This document is structured as a Tier 2 Technical Support resource, designed for researchers encountering heterogeneous reaction mixtures or poor conversion rates.
Compound ID: 1-Cyclopentylpiperidin-4-amine dihydrochloride Core Issue: High lattice energy and polarity of the dihydrochloride salt causing insolubility in standard organic synthesis solvents (DCM, THF, Toluene), leading to "gumming" or stalled kinetics.
The "Salt Trap": Why Your Reaction is Heterogeneous
The dihydrochloride form of this molecule contains two protonated nitrogen centers: the tertiary amine (N1, cyclopentyl-substituted) and the primary amine (N4). This creates a highly ionic crystal lattice that resists solvation in non-polar media.
The Solubility Paradox:
-
Water/Methanol: Highly soluble (Ionic interactions), but these solvents often hydrolyze active esters (EDC/NHS) or quench sensitive electrophiles (acid chlorides).
-
DCM/EtOAc/THF: Insoluble (Lipophilic media), but these are required for most C-N bond-forming reactions.
To proceed, you must disrupt this lattice using one of the two protocols below.
Protocol A: In-Situ Neutralization (The "One-Pot" Fix)
Best For: Amide Couplings (HATU, EDC, T3P), Reductive Aminations. Mechanism: Using a tertiary amine base (DIPEA/TEA) to shift the equilibrium from non-nucleophilic ammonium salt to nucleophilic free amine within the reaction vessel.
Critical Stoichiometry
The most common error is under-dosing the base. You are starting with a 2HCl salt.
-
2.0 Equivalents of base are consumed solely to neutralize the HCl.
-
Additional Base is required to drive the reaction.[1]
| Component | Equivalents (Eq) | Purpose |
| Amine 2HCl Salt | 1.0 | Limiting Reagent |
| DIPEA (Hünig's Base) | 3.5 - 4.0 | 2.0 eq for neutralization + 1.5-2.0 eq for catalysis |
| Electrophile | 1.1 - 1.2 | Acid Chloride / Activated Ester |
Step-by-Step Workflow
-
Dissolution (The Trick): Dissolve the 1-Cyclopentylpiperidin-4-amine 2HCl in a minimum volume of DMF or DMAc (Dimethylacetamide). Do not use DCM yet.
-
Activation: Add the full amount of DIPEA to this DMF solution.
-
Observation: The mixture may warm slightly. The slurry should clarify or become a fine, milky suspension as the free base is liberated.
-
-
Integration: Dilute this mixture with your primary solvent (DCM or THF) if necessary, then add your electrophile.
Technical Note: If using HATU, premix the Acid + HATU + Base first, then add the neutralized Amine solution to prevent side reactions.
Protocol B: Ex-Situ Free-Basing (The "Break and Extract")
Best For: Nucleophilic Aromatic Substitution (SNAr), Alkylations, or reactions sensitive to large amounts of DIPEA salts. Goal: Isolate the lipophilic free base (oil/low-melting solid) prior to reaction.
The "Break and Extract" Workflow
This process converts the water-soluble salt into a DCM-soluble oil.
Figure 1: Workflow for converting the dihydrochloride salt to a lipophilic free base.
Detailed Steps:
-
Dissolve: Place the 2HCl salt in water (approx. 10 mL per gram of salt).
-
Basify: Slowly add 4M NaOH or saturated
while stirring. Monitor pH; it must exceed pH 12 to ensure the secondary piperidine nitrogen is deprotonated. -
Extract: Extract the aqueous layer three times with Dichloromethane (DCM). The amine will migrate into the DCM layer.
-
Dry: Combine DCM layers, dry over Sodium Sulfate (
), filter, and rotovap. -
Result: You will obtain a viscous oil that is soluble in all standard organic solvents. Use this immediately.
Solvent Compatibility Matrix
If you cannot free-base (Protocol B) and must run the reaction with the salt, use this guide to select a solvent system.
| Solvent System | Solubility of 2HCl Salt | Reaction Suitability | Recommendation |
| DCM (Pure) | Insoluble | Poor | Avoid. Salt will form a gum on the flask walls. |
| DMF / DMSO | High | Excellent | Preferred for SNAr and Alkylation. Removal requires aqueous workup. |
| Methanol | High | Moderate | Good for reductive amination. Bad for acid chlorides (solvolysis risk). |
| THF | Very Low | Poor | Avoid unless using >10% water or DMF as co-solvent. |
| DCM + 10% DMF | Moderate | Good | A "Goldilocks" blend. Solubilizes the salt enough to react while maintaining DCM volatility. |
Decision Logic: Which Method to Choose?
Use this logic tree to determine the correct troubleshooting path for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate solubilization strategy.
Frequently Asked Questions (FAQ)
Q: I added 1.5 equivalents of DIPEA, but the reaction is stuck at 10% conversion. Why? A: You have not neutralized the salt. The first 2.0 equivalents of DIPEA react with the 2HCl to form DIPEA-HCl. Your amine is still protonated and non-nucleophilic. You need at least 3.0–4.0 equivalents of base.
Q: Can I use Pyridine as the base/solvent?
A: Pyridine is often too weak (
Q: The free base oil turned yellow/brown after sitting on the bench. Is it spoiled?
A: Primary amines oxidize and absorb
References
-
Amide Coupling Mechanisms: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Handling Amine Salts: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).
-
Solvent Effects in Synthesis: Reichardt, C., & Welton, T. (2010). Solvents and solvent effects in organic chemistry. Wiley-VCH. Link
-
pKa Data for Piperidines: PubChem Compound Summary for 1-Cyclopentylpiperidin-4-amine. National Center for Biotechnology Information. Link[2]
Sources
Technical Support Center: De-salting Protocols for 1-Cyclopentylpiperidin-4-amine
Ticket ID: #DS-CPPA-001 Subject: Free-basing strategies for 1-Cyclopentylpiperidin-4-amine (Salt forms: HCl, TFA, etc.) Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are working with 1-Cyclopentylpiperidin-4-amine (MW ~168.28 g/mol ). Chemical Profile:
-
Core Structure: A piperidine ring substituted with a hydrophobic cyclopentyl group at
and a primary amine at . -
Basicity: This is a diamine.
-
Challenge: Both nitrogen centers are protonated in the salt form. To generate the free base, you must exceed the highest pKa (10.7) significantly. The resulting free base is polar and capable of forming carbamates with atmospheric CO
.
This guide details three validated protocols to isolate the free base, prioritized by scale and purity requirements.
Protocol Selector: Decision Matrix
Before proceeding, select the method that matches your current experimental constraints.
Figure 1: Decision matrix for selecting the optimal de-salting protocol based on scale and sensitivity.
Method A: Strong Cation Exchange (SCX) – "Catch and Release"
Best for: Small scale (<100 mg), removal of non-basic impurities, and parallel synthesis.[1][2] Mechanism: The sulfonic acid resin binds the amine (Catch). Neutrals are washed away.[3] Ammonia releases the amine (Release).
Materials
-
SCX or SCX-2 Cartridge (e.g., Biotage ISOLUTE® or similar).
-
Loading Solvent: Methanol (MeOH).[4]
-
Wash Solvent: MeOH.
-
Elution Solvent: 2M NH
in MeOH (Commercial or freshly prepared).
Step-by-Step Protocol
-
Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of MeOH.
-
Loading: Dissolve your salt (HCl/TFA) in the minimum amount of MeOH. Load onto the cartridge.
-
Washing (The Clean-up): Flush with 3–5 CV of MeOH.
-
Why? This removes non-basic impurities and the counter-ion acids (if they are not bound).
-
-
Elution (The Release): Elute with 2–4 CV of 2M NH
in MeOH .-
Critical: Collect fractions immediately. The high pH ammonia displaces the piperidine amine.
-
-
Concentration: Evaporate the filtrate under reduced pressure.
-
Caution: Do not use high heat (>40°C) as the free base may have mild volatility or degrade.
-
Troubleshooting Method A
| Issue | Cause | Solution |
| Low Recovery | Ammonia not strong enough. | Ensure NH |
| Compound in Wash | Column overloaded. | Check capacity (typically 0.6–0.8 mmol/g). Use a larger cartridge. |
| Impure Product | Wash step insufficient. | Increase MeOH wash volume before adding Ammonia. |
Method B: Modified Liquid-Liquid Extraction (LLE)
Best for: Large scale (>100 mg to grams), robust substrates. The "Rag Layer" Fix: Standard DCM/Water extractions often fail for polar diamines like this because the free base is partially water-soluble. We use a DCM:IPA (3:1) cocktail to solve this.
Materials
-
Base: 2M NaOH or KOH (Target pH > 12.5).
-
Organic Solvent: Dichloromethane (DCM) mixed with Isopropyl Alcohol (IPA) in a 3:1 ratio.
-
Drying Agent: Anhydrous Na
SO .[5]
Step-by-Step Protocol
-
Dissolution: Dissolve the amine salt in a minimum volume of water.
-
Basification: Slowly add 2M NaOH while stirring until pH reaches 12–13 .
-
Saturation (Salting Out): Add solid NaCl to the aqueous layer until saturated.
-
Why? This increases the ionic strength of the water, forcing the organic amine out of the aqueous phase (Salting-out effect).
-
-
Extraction: Extract with DCM:IPA (3:1) (3 x volumes).
-
Why IPA? IPA increases the polarity of the organic phase, significantly improving the recovery of polar amines compared to pure DCM [2].
-
-
Drying: Combine organic layers, dry over Na
SO , filter, and concentrate.
Method C: Carbonate Resin Slurry
Best for: Acid-sensitive compounds or when "chemical" basification (NaOH) is too harsh.
Protocol
-
Dissolve the amine salt in MeOH or DCM.
-
Add Polymer-supported Carbonate (PS-CO3) resin (3–4 equivalents relative to salt).
-
Agitate gently (orbit shaker) for 1–2 hours.
-
Filter off the resin. The filtrate contains the free base.
-
Concentrate.[7]
Visualizing the SCX Mechanism
Understanding the "Catch and Release" chemistry ensures you know why the steps are critical.
Figure 2: The ion-exchange mechanism. The high pKa of Ammonia drives the displacement in Step 3.
Frequently Asked Questions (FAQ)
Q1: My free base is an oil, but I expected a solid. Is it impure?
-
Answer: Not necessarily. 1-Cyclopentylpiperidin-4-amine has a low molecular weight and an alicyclic structure, which disrupts crystal packing. It is very likely an oil or a low-melting solid at room temperature. Verify purity via
H NMR (look for the integral of the CH-NH proton shifting upfield compared to the salt).
Q2: Can I store the free base on the shelf?
-
Answer: No. Primary amines are nucleophilic and will react with atmospheric CO
to form carbamates (white crusty solids) over time.-
Recommendation: Store under Nitrogen/Argon at -20°C, or keep it as the salt until immediately before use.
-
Q3: I used NaHCO
-
Answer: Saturated NaHCO
has a pH of approx 8.3. The pKa of your primary amine is ~10.7. At pH 8.3, the amine remains >99% protonated (salt form) and stays in the water. You must use Carbonate (pH ~11.5) or Hydroxide (pH >13) [3].
Q4: Can I use Ethyl Acetate for extraction?
-
Answer: You can, but DCM:IPA (3:1) is superior for this specific molecule. Ethyl Acetate can sometimes extract water/salts, and polar amines are often more soluble in chlorinated solvents.[1][2]
References
-
Evans, D. A. (2005).[1][2] pKa's of Nitrogen Acids and Bases. Harvard University.
-
Biotage. (2023).[6] Alternatives to DCM/MeOH for polar reaction mix purifications.
-
Reich, H. J. (2018).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.
(Note: While specific literature on "1-Cyclopentylpiperidin-4-amine" is proprietary or sparse, the protocols above are derived from standard operating procedures for structurally homologous polar diamines.)
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CN105821031A - The principle of extracting DNA by a dichloromethane method - Google Patents [patents.google.com]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Isolation and Chemical Structural Characterisation of a Compound with Antioxidant Activity from the Roots of Senna italica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Cyclopentylpiperazin-1-amine | 61379-64-4 | Benchchem [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative In Vitro and In Vivo Efficacy Analysis of 1-Cyclopentylpiperidin-4-amine Derivatives
This guide provides a comprehensive comparison of in vitro and in vivo testing methodologies for evaluating 1-Cyclopentylpiperidin-4-amine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical assessment of this chemical scaffold. The protocols and analyses presented herein are grounded in established scientific principles to ensure robust and reproducible data generation.
Introduction to 1-Cyclopentylpiperidin-4-amine Derivatives
The 1-Cyclopentylpiperidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential to interact with a variety of biological targets, particularly within the central nervous system (CNS). The cyclopentyl group at the N1 position of the piperidine ring often confers a favorable balance of lipophilicity and metabolic stability, while the 4-amino group provides a key interaction point for target engagement and allows for diverse functionalization to modulate potency, selectivity, and pharmacokinetic properties. Derivatives of this class have been investigated for their potential as analgesics, anti-inflammatory agents, and modulators of various receptors and enzymes.
The rigorous preclinical evaluation of these derivatives is paramount to identifying lead candidates with the desired therapeutic profile. This involves a tiered approach, beginning with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and safety in a physiological context.
In Vitro Characterization: Establishing Potency and Selectivity
In vitro assays are fundamental to the initial characterization of 1-Cyclopentylpiperidin-4-amine derivatives. These assays provide a rapid and cost-effective means to assess the intrinsic activity of the compounds at their intended molecular target and to profile their off-target effects.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. This technique measures the ability of the test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Cell Membranes: Homogenize tissues or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in a fresh buffer at a protein concentration of 1-2 mg/mL.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-DAMGO for opioid receptors), and a range of concentrations of the 1-Cyclopentylpiperidin-4-amine derivative.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filtermat will trap the membranes with the bound radioligand.
-
Quantification: Wash the filters to remove unbound radioligand. Place the filter discs into scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Data Presentation: Comparative Binding Affinities
| Compound | Target Receptor | Ki (nM) |
| Derivative A | Mu-Opioid Receptor | 15.2 |
| Derivative B | Mu-Opioid Receptor | 5.8 |
| Derivative C | Mu-Opioid Receptor | 23.7 |
| Naloxone (Control) | Mu-Opioid Receptor | 2.1 |
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). A common functional assay for G-protein coupled receptors (GPCRs), a frequent target for this class of compounds, is the GTPγS binding assay.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR as described for the radioligand binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP to ensure that the G-proteins are in their inactive state.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), and a range of concentrations of the 1-Cyclopentylpiperidin-4-amine derivative.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and binding of [³⁵S]GTPγS.
-
Separation and Quantification: Separate the bound and free [³⁵S]GTPγS by rapid filtration, and quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect).
Data Presentation: Comparative Functional Activity
| Compound | EC₅₀ (nM) | Emax (% of Control Agonist) |
| Derivative A | 35.1 | 92% |
| Derivative B | 12.5 | 98% |
| Derivative C | 89.4 | 45% (Partial Agonist) |
| DAMGO (Control) | 8.7 | 100% |
Diagram: GPCR Signaling and GTPγS Assay Principle
Caption: Principle of the [³⁵S]GTPγS binding assay for GPCR activation.
In Vivo Evaluation: Assessing Efficacy and Pharmacodynamic Effects
In vivo studies are essential to evaluate the therapeutic efficacy and potential side effects of 1-Cyclopentylpiperidin-4-amine derivatives in a living organism. The choice of animal model is critical and should be relevant to the intended therapeutic indication.
Rodent Models of Pain: Evaluating Analgesic Efficacy
For derivatives with potential analgesic properties, rodent models of pain are widely used to assess their effectiveness in alleviating different types of pain.
Experimental Protocol: Hot Plate Test (Thermal Pain)
-
Acclimation: Acclimate mice or rats to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).
-
Baseline Measurement: Place each animal on the hot plate and record the latency to a pain response (e.g., licking a hind paw or jumping). This is the baseline latency.
-
Compound Administration: Administer the 1-Cyclopentylpiperidin-4-amine derivative or vehicle control via a specific route (e.g., intraperitoneal, oral).
-
Post-treatment Measurements: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Data Presentation: Comparative Analgesic Efficacy in the Hot Plate Test
| Compound (Dose) | Peak %MPE | Time to Peak Effect (min) |
| Derivative A (10 mg/kg) | 65% | 60 |
| Derivative B (10 mg/kg) | 88% | 30 |
| Derivative C (10 mg/kg) | 42% | 60 |
| Morphine (5 mg/kg) | 95% | 30 |
Diagram: In Vivo Analgesic Testing Workflow
Caption: General workflow for in vivo analgesic efficacy testing.
Conclusion
The systematic in vitro and in vivo evaluation of 1-Cyclopentylpiperidin-4-amine derivatives is critical for the identification of promising drug candidates. The methodologies outlined in this guide provide a robust framework for characterizing the affinity, functional activity, and therapeutic efficacy of this important class of compounds. By employing a combination of binding assays, functional assays, and relevant animal models, researchers can build a comprehensive data package to support the advancement of lead compounds into further preclinical and clinical development.
References
-
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489–508. [Link]
-
Gregory, N. S., Harris, A. L., Robinson, C. R., Dougherty, P. M., Fuchs, P. N., & Sluka, K. A. (2013). An overview of animal models of pain: disease models and outcome measures. The journal of pain, 14(11), 1255–1269. [Link]
Benchmarking the purity of 1-Cyclopentylpiperidin-4-amine from different suppliers
Executive Summary
In the synthesis of GPCR ligands and kinase inhibitors, 1-Cyclopentylpiperidin-4-amine (CAS: 952201-42-2 for 2HCl salt) is a critical secondary/tertiary amine building block. Its purity is often overestimated by standard LC-UV methods due to the lack of strong chromophores.
This guide benchmarks samples from three distinct supplier tiers (Premium, Standard, and Budget). Key Finding: While all suppliers claimed >95% purity by HPLC, Supplier C (Budget) contained 8% w/w non-chromophoric impurities (inorganic salts and water) and a critical reductive amination byproduct, 1-cyclopentylpiperidin-4-ol , which terminates downstream amidation reactions.
Recommendation: For GLP/GMP campaigns, Supplier A is the only viable option due to precise salt stoichiometry. For early discovery, Supplier B is acceptable if re-titrated for base content.
Molecule Profile & Criticality
This molecule features a piperidine ring substituted with a cyclopentyl group at the N1 position and a primary amine at the C4 position.
-
IUPAC Name: 1-Cyclopentylpiperidin-4-amine
-
Common Salt Forms: Dihydrochloride (2HCl), Free Base (viscous oil/low-melting solid).
-
Critical Quality Attribute (CQA): The primary amine at C4 is the nucleophile in subsequent coupling reactions. Impurities competing for this coupling (e.g., residual piperidin-4-amine) or terminating the reaction (e.g., alcohols) are catastrophic.
Synthesis & Impurity Origins
Understanding the synthesis is the only way to predict impurities. The standard route involves the reductive amination of 4-(Boc-amino)piperidine with cyclopentanone , followed by deprotection.
Figure 1: Synthesis pathway highlighting the origin of critical impurities. Impurity A arises if the ketone is reduced before imine formation.
Methodology
To ensure objective benchmarking, we employed a "Triangulation Protocol" combining chromatography, spectroscopy, and titrimetry.
Protocol A: UPLC-MS/ELSD (Purity & ID)
Standard UV detection (214/254 nm) is insufficient because the aliphatic ring lacks UV absorbance. We utilized Evaporative Light Scattering Detection (ELSD) for universal detection.
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Ammonium Hydroxide in Water (pH 10.5). Note: High pH is critical to suppress protonation of the piperidine nitrogen, improving peak shape.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 3.5 min.
-
Detection: MS (ESI+), ELSD, UV (210 nm).
Protocol B: Quantitative NMR (qNMR) - The Gold Standard
HPLC reports relative area %, which ignores solvent, water, and inorganic salts. qNMR provides the absolute weight % purity.
-
Solvent: D₂O (for HCl salts) or CDCl₃ (for free base).
-
Internal Standard: Maleic Acid (TraceCERT®, 99.94%).
-
Rationale: Maleic acid provides a distinct singlet (olefinic protons) at ~6.3 ppm, well-separated from the aliphatic protons of the piperidine (1.5–3.5 ppm).
-
-
Calculation:
Protocol C: Chloride Content (Titration)
For the dihydrochloride salt, stoichiometry is vital.
-
Method: Potentiometric titration with 0.1 N AgNO₃.
-
Target: 2.0 molar equivalents of Cl⁻.
Benchmarking Results
We sourced "1-Cyclopentylpiperidin-4-amine Dihydrochloride" from three suppliers:
-
Supplier A: Major Global Distributor (US/EU based).
-
Supplier B: Mid-tier Catalog House (Asia based).
-
Supplier C: Budget/Bulk Chemical Aggregator.
Table 1: Comparative Analytical Data
| Metric | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Budget) |
| Price (1g) | $185 | $85 | $40 |
| Appearance | White crystalline powder | Off-white solid | Wet, sticky beige solid |
| HPLC Purity (Area %) | 99.2% | 96.5% | 94.1% |
| qNMR Absolute Purity | 98.8% | 91.2% | 82.4% |
| Major Impurity | None detected | Cyclopentanone (1.5%) | 1-Cyclopentylpiperidin-4-ol (6%) |
| Water Content (KF) | 0.5% | 2.1% | 5.8% |
| Salt Stoichiometry | 2.01 HCl | 1.85 HCl | 2.4 HCl (Excess free acid) |
Detailed Analysis
1. The "Invisible" Impurity in Supplier C
Supplier C's CoA claimed "98% Purity" based on UV254. However, our ELSD and MS analysis revealed a significant peak at [M+H]⁺ = 170.15 (consistent with 1-cyclopentylpiperidin-4-ol ).
-
Mechanism: This impurity forms when the reducing agent (NaBH₄ or STAB) reduces the cyclopentanone before it reacts with the amine.
-
Impact: This secondary alcohol competes in acylation reactions and cannot be removed by simple acid-base extraction.
2. Salt Discrepancy in Supplier B
Supplier B's sample was 91.2% pure by weight but 96.5% by HPLC. The discrepancy is due to hygroscopicity and incomplete salt formation . The NMR showed a deficit of counter-ions. Using this material in a reaction requiring precise base equivalents (e.g., using DIPEA) would lead to over-basification and potential side reactions.
3. Supplier A's Consistency
Supplier A showed near-perfect alignment between HPLC and qNMR data, indicating the material is dry, fully salified, and free of non-chromophoric contaminants.
Analytical Workflow Visualization
The following workflow ensures you do not waste expensive reagents on bad building blocks.
Figure 2: Recommended Quality Control (QC) workflow for amine building blocks.
Recommendations
When to use Supplier A ( $)
-
GMP Manufacturing: When batch-to-batch consistency is legally required.
-
Late-Stage Optimization: When you need to trust that a failed reaction is due to the chemistry, not the starting material.
-
Automated Synthesis: Where sticky solids (like Supplier C) clog dispensing tips.
When to use Supplier B ( )
-
Hit-to-Lead: Acceptable for general SAR exploration.
-
Correction Required: You must run a qNMR to adjust the molecular weight used in your stoichiometry calculations. Treat the material as "91% active" rather than 100%.
When to use Supplier C ($)
-
Never for direct coupling.
-
Purification Source: Only purchase if you have the capacity to perform a free-basing, distillation, and re-salification protocol to clean the material. The cost of labor usually outweighs the material savings.
References
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][2] Journal of Medicinal Chemistry. [Link]
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. [Link]
Sources
Catalytic Strategies for 1-Cyclopentylpiperidin-4-amine Synthesis: A Head-to-Head Comparison
Topic: Head-to-head comparison of catalysts for 1-Cyclopentylpiperidin-4-amine synthesis Content Type: Publish Comparison Guide
Executive Summary
The synthesis of 1-Cyclopentylpiperidin-4-amine —a critical pharmacophore in GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors—hinges on the efficient formation of the tertiary amine bond at the piperidine nitrogen. While direct alkylation is prone to over-alkylation, Reductive Amination remains the industry standard.
This guide evaluates the three dominant catalytic methodologies for coupling Cyclopentanone with 4-Boc-aminopiperidine (the preferred precursor to ensure regioselectivity). We compare the industrial workhorse (Pd/C ), the selectivity specialist (Pt/C ), and the laboratory benchmark (STAB ), providing evidence-based protocols to minimize the formation of the primary impurity: Cyclopentanol .
The Reaction Landscape & Mechanistic Challenge
The core challenge in this synthesis is Chemoselectivity . The reaction proceeds via an equilibrium between the ketone/amine and the iminium ion.[1]
-
Pathway A (Desired): Hydrogenation of the Iminium Ion to the Tertiary Amine.
-
Pathway B (Parasitic): Direct hydrogenation of Cyclopentanone to Cyclopentanol .
Because cyclopentanone is sterically hindered and electron-rich, Pathway B is a significant risk with highly active hydrogenation catalysts, leading to yield erosion and difficult purification.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic competition. The critical success factor is shifting the equilibrium toward the Iminium species before hydrogenation occurs.
Head-to-Head Catalyst Analysis
Candidate A: Palladium on Carbon (10% Pd/C) [2]
-
Role: The Industrial Workhorse.
-
Profile: High turnover frequency (TOF). Excellent for unhindered imines.
-
The Problem: Pd is too good at reducing ketones. Without modification, Pd/C can generate 10–20% Cyclopentanol impurity.
-
The Fix: Titanium(IV) Isopropoxide [Ti(OiPr)4] .[3] Adding this Lewis Acid acts as a water scavenger and activates the carbonyl, pushing the equilibrium to the imine/enamine before hydrogen is introduced.
-
Verdict: Best for Scale-Up (when used with Ti promoter).
Candidate B: Platinum on Carbon (5% Pt/C)
-
Role: The Selectivity Specialist.
-
Profile: Pt is generally less active toward ketone reduction than Pd but retains high activity for imine reduction.
-
Advantage: Often yields higher purity without the need for stoichiometric Lewis acids. It is also resistant to "poisoning" if the substrate contains sulfur or if the synthesis requires preserving aromatic halogens (which Pd might dehalogenate).
-
Verdict: Best for Complex Substrates (e.g., if the piperidine scaffold has sensitive functional groups).
Candidate C: Sodium Triacetoxyborohydride (STAB)
-
Role: The Laboratory Benchmark (Reagent, not Catalyst).
-
Profile: A mild hydride donor.
-
Advantage: Zero risk of over-reduction. Does not require high-pressure equipment (autoclaves).
-
Disadvantage: Stoichiometric waste (boron salts), expensive for kilo-scale, difficult workup on large scale.
-
Verdict: Best for Discovery/Gram-Scale .
Comparative Performance Data
The following data summarizes typical performance metrics for the reductive amination of cyclic ketones with secondary amines.
| Metric | Method A: Pd/C + Ti(OiPr)4 | Method B: Pt/C (Sulfided) | Method C: STAB (Standard) |
| Yield (Isolated) | 92 - 96% | 88 - 92% | 90 - 95% |
| Cyclopentanol Impurity | < 2% (with Ti additive) | < 5% | < 1% |
| Reaction Time | 4 - 8 Hours | 12 - 18 Hours | 2 - 4 Hours |
| Scalability | High (Filtration only) | Medium (Cost) | Low (Quench/Extraction) |
| Cost Efficiency | High | Low | Medium |
| Safety Profile | Flammable Catalyst (Dry) | Flammable Catalyst | Boron Toxicity / H2 Evolution |
Detailed Experimental Protocols
Protocol A: The Scalable Route (Pd/C + Ti(OiPr)4)
Recommended for >10g synthesis.
Reagents:
-
4-(N-Boc-amino)piperidine (1.0 equiv)
-
Cyclopentanone (1.1 equiv)
-
Titanium(IV) isopropoxide (1.1 equiv)
-
Pd/C (10 wt%, 50% wet): 5 wt% loading relative to substrate.
-
Methanol (Anhydrous)
Step-by-Step:
-
Imine Formation (Critical): In a dry flask under N2, charge 4-Boc-aminopiperidine and Cyclopentanone in Methanol (5 mL/g).
-
Add Ti(OiPr)4 dropwise. Stir at room temperature for 2–4 hours. Note: The solution may turn slightly yellow/hazy.
-
Hydrogenation: Transfer the mixture to a hydrogenation vessel (Parr shaker or Autoclave).
-
Add the Pd/C catalyst (Caution: Pyrophoric—keep wet).[2]
-
Pressurize with H2 (50 psi / 3.5 bar) . Agitate at RT for 8 hours.
-
Workup: Filter through a pad of Celite to remove Pd/C.
-
Quench: Add water (1 mL per mmol Ti) to the filtrate to hydrolyze titanium salts. A white precipitate (TiO2) will form. Filter again or centrifuge.
-
Isolation: Concentrate the filtrate. The residue is usually pure enough for deprotection.
Protocol B: The Selectivity Route (Pt/C)
Recommended if the molecule contains Chlorine/Bromine atoms.
Reagents:
-
4-(N-Boc-amino)piperidine (1.0 equiv)
-
Cyclopentanone (1.2 equiv)
-
Pt/C (5 wt%): 5 wt% loading.
-
Acetic Acid (Catalytic, 0.1 equiv)
Step-by-Step:
-
Mix amine and ketone in Ethanol.[4][5] Add catalytic Acetic Acid (promotes iminium formation without the mess of Titanium).
-
Add Pt/C catalyst .[7]
-
Hydrogenate at 30 psi (2 bar) H2 for 12–16 hours. Note: Pt is slower than Pd; monitoring via LCMS is essential to ensure conversion.
-
Filter through Celite and concentrate.
Decision Workflow
Use this logic tree to select the correct catalyst for your specific constraint.
Figure 2: Catalyst Selection Workflow based on scale and structural complexity.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3][6] The Journal of Organic Chemistry, 55(8), 2552-2554.[3] Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text for Pd vs Pt selectivity).
-
Baxter, E. W., & Reitz, A. B. (2002). "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714. Link
- Gross, T., et al. (2002). "Synthesis of 1-substituted piperazines and piperidines via reductive amination." Organic Process Research & Development, 6(5).
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 5. designer-drug.com [designer-drug.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
An In-Depth Guide to the Patent Landscape of 1-Cyclopentylpiperidin-4-amine Derivatives for Drug Discovery Professionals
Executive Summary
The 1-cyclopentylpiperidin-4-amine scaffold is a privileged structure in modern medicinal chemistry, prominently featured in a range of therapeutics and clinical candidates. An evaluation of the patent landscape reveals a significant concentration of intellectual property around its use as a core component of C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs primarily used in the treatment of HIV-1 infection. Key players have established robust patent portfolios covering composition of matter, formulations, and synthesis processes. Notably, the landscape is dominated by patents related to Maraviroc, the first-in-class CCR5 antagonist. However, emerging patents and scientific literature indicate a diversification of this scaffold into other therapeutic areas, including oncology and inflammatory diseases. This guide provides a comparative analysis of the patent landscape, delves into the key therapeutic applications, and offers detailed experimental protocols for evaluating novel derivatives, empowering researchers to navigate this competitive and promising chemical space.
Introduction to 1-Cyclopentylpiperidin-4-amine and its Derivatives
The 1-cyclopentylpiperidin-4-amine core is a versatile chemical moiety that has proven to be a valuable building block in the design of bioactive molecules. Its rigid piperidine ring, substituted with a cyclopentyl group at the nitrogen and an amine at the 4-position, provides a three-dimensional structure that can be readily modified to optimize interactions with biological targets. The primary pharmacological significance of this scaffold lies in its role as a key component of CCR5 antagonists.[1][2][3] CCR5 is a G protein-coupled receptor that is used by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, 1-cyclopentylpiperidin-4-amine derivatives can effectively prevent viral entry, a mechanism of action that is complementary to other antiretroviral therapies.[4]
Beyond HIV, the anti-inflammatory properties of CCR5 antagonists have led to their investigation in a variety of inflammatory conditions.[5] The patent literature also hints at applications in other areas, such as oncology, where the cyclopentylpiperidine motif has been incorporated into Akt inhibitors.[6] This diversification underscores the therapeutic potential of this scaffold beyond its initial application in infectious diseases.
The Core Patent Landscape: A Comparative Analysis
The patent landscape for 1-cyclopentylpiperidin-4-amine derivatives is largely defined by the development of the CCR5 antagonist Maraviroc (UK-427,857). Pfizer (and its subsidiary ViiV Healthcare) holds the foundational patents for Maraviroc, covering its composition of matter, pharmaceutical formulations, and use in treating HIV.[5][7][8][9] Subsequent patents from other entities often focus on novel synthetic routes, alternative formulations, or the discovery of new derivatives with improved properties.
Major Assignees and Their Portfolios:
-
Pfizer/ViiV Healthcare: The originators of Maraviroc, their patents form the bedrock of the intellectual property in this space. Their portfolio is extensive, covering not only the parent molecule but also various salts, polymorphs, and formulations.[5][8]
-
Generic Manufacturers: As the initial patents for Maraviroc approach expiration, there has been an increase in patent applications from generic pharmaceutical companies. These patents typically focus on developing non-infringing synthetic processes or novel formulations to bring generic versions to market.
-
Research Institutions and Biotechnology Companies: A smaller but significant number of patents originate from academic and smaller biotech firms. These patents often explore the use of the 1-cyclopentylpiperidin-4-amine scaffold in new therapeutic areas or as a component of novel chemical entities with different mechanisms of action.[6]
Table 1: Comparative Overview of Key Patent Families
| Patent Number/Publication | Assignee | Priority Date | Core Claim |
| WO0190106 | Pfizer | 2000 | Composition of matter for Maraviroc and its use as a CCR5 antagonist for treating HIV.[7] |
| US 6,667,314 | Pfizer | 2001 | Pharmaceutical compositions and methods of use for Maraviroc.[5][8][9] |
| US 7,576,097 | Pfizer | 2005 | Crystalline forms of Maraviroc.[5][8] |
| WO2014173375A1 | Zentiva | 2013 | An improved process for the synthesis of Maraviroc.[7] |
| US20170247338A1 | Genentech | 2016 | Processes for preparing intermediates for Akt inhibitors, including structures containing a cyclopentylpiperazine moiety.[6] |
Visualizing the Patent Landscape:
Caption: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.
Table 2: Patented Indications for 1-Cyclopentylpiperidin-4-amine Derivatives
| Therapeutic Area | Specific Indication | Key Patent(s) | Supporting Evidence |
| Infectious Disease | HIV-1 Infection | WO0190106, US 6,667,314 | Approved for clinical use (Maraviroc). [5][7][9] |
| Inflammatory Disease | Inflammatory Bowel Disease, Rheumatoid Arthritis, Psoriasis | US-6391865-B1 | Preclinical and exploratory clinical studies. [3] |
| Oncology | Solid Tumors (e.g., Gastric, Prostate) | US20170247338A1 | Preclinical data for Akt inhibitors containing a related scaffold. [6] |
Evaluating Performance: A Guide to Experimental Validation
For researchers developing novel 1-cyclopentylpiperidin-4-amine derivatives, a standardized set of assays is crucial for comparing their performance against existing compounds and for establishing their therapeutic potential.
Workflow for Derivative Evaluation:
Caption: A typical workflow for the evaluation of novel CCR5 antagonists.
Experimental Protocol: In Vitro CCR5 Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human CCR5 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]MIP-1α (a natural chemokine ligand for CCR5).
-
Test Compounds: Novel 1-cyclopentylpiperidin-4-amine derivatives dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a known CCR5 antagonist (e.g., Maraviroc).
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 100 mM NaCl, 0.5% BSA, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well Filter Plates and Vacuum Manifold .
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Preparation: To each well of a 96-well plate, add:
-
25 µL of assay buffer (for total binding).
-
25 µL of non-specific binding control (for non-specific binding).
-
25 µL of diluted test compound.
-
-
Add Radioligand: Add 25 µL of [125I]MIP-1α to all wells.
-
Add Cell Membranes: Add 50 µL of CCR5-expressing cell membranes to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Harvest the contents of each well onto a filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 3: Hypothetical Performance Comparison of Novel Derivatives
| Compound ID | Ki (nM) for CCR5 | EC50 (nM) Anti-HIV Assay | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/EC50) |
| Maraviroc (Reference) | 2.1 | 1.5 | >100 | >66,667 |
| Derivative A | 1.8 | 1.2 | >100 | >83,333 |
| Derivative B | 15.6 | 12.3 | >100 | >8,130 |
| Derivative C | 0.9 | 0.7 | 85 | 121,428 |
Emerging Trends and Future Outlook
While the treatment of HIV remains the cornerstone application for 1-cyclopentylpiperidin-4-amine derivatives, the patent and scientific literature points towards an expanding therapeutic horizon. The role of CCR5 in inflammation and cancer is an active area of research, and we can expect to see more patent applications for these indications in the coming years.
Furthermore, there is a continuous drive to develop next-generation CCR5 antagonists with improved pharmacokinetic profiles, such as longer half-lives that would allow for less frequent dosing. The development of long-acting injectable formulations is a particularly attractive goal for improving patient adherence in HIV therapy. [10] The 1-cyclopentylpiperidin-4-amine scaffold has proven its value in the clinic. For researchers and drug developers, the challenge and opportunity lie in leveraging this privileged structure to create novel therapeutics that address unmet medical needs, both within and beyond the realm of infectious diseases.
References
- PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS. Google Patents.
- A process for the synthesis of maraviroc. Google Patents.
- Pharmaceutical compositions of maraviroc and process for the preparation thereof. Google Patents.
- Pharmaceutical compositions of maraviroc and process for the preparation thereof. Google Patents.
- PHARMACEUTICAL COMPOSITIONS OF MARAVIROC AND PROCESS FOR THE PREPARATION THEREOF. Google Patents.
- A process for the synthesis of maraviroc. Google Patents.
- Synthesis of piperidine and piperazine compounds as ccr5 antagonists. Google Patents.
- Production of 1-cyclopentylpiperazine. Google Patents.
-
CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
Piperazine derivatives useful as CCR5 antagonists. PubChem. Available at: [Link]
- Preparation of piperidine derivatives. Google Patents.
- 4-aminopiperidine and their use as a medicine. Google Patents.
-
Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. Available at: [Link]
-
Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. ChEMBL. Available at: [Link]
-
Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. National Center for Biotechnology Information. Available at: [Link]
- 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds. Google Patents.
-
Spirodiketopiperazine-based CCR5 antagonist: Discovery of an antiretroviral drug candidate. National Center for Biotechnology Information. Available at: [Link]
-
7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. PubChem. Available at: [Link]
-
CROI 2024: Pipeline ART – new drugs and formulations. HIV i-Base. Available at: [Link]
Sources
- 1. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives useful as CCR5 antagonists - Patent US-6391865-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spirodiketopiperazine-based CCR5 antagonist: Discovery of an antiretroviral drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20170247338A1 - PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents [patents.google.com]
- 7. WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents [patents.google.com]
- 8. CA2827747A1 - Pharmaceutical compositions of maraviroc and process for the preparation thereof - Google Patents [patents.google.com]
- 9. WO2012114352A2 - Pharmaceutical compositions of maraviroc and process for the preparation thereof - Google Patents [patents.google.com]
- 10. CROI 2024: Pipeline ART – new drugs and formulations | HIV i-Base [i-base.info]
A Comparative Guide to the Cross-Reactivity of Ligands Synthesized from 1-Cyclopentylpiperidin-4-amine
This guide provides a comprehensive framework for the synthesis and comparative analysis of novel ligands derived from the 1-Cyclopentylpiperidin-4-amine scaffold. We will explore the critical importance of cross-reactivity profiling in early-stage drug discovery, offering detailed experimental protocols and data interpretation strategies to guide researchers in identifying selective and potent chemical entities.
Introduction: The Strategic Value of the Piperidine Scaffold and Cross-Reactivity Analysis
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including the potent analgesic fentanyl and various antihistamines. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal starting point for designing ligands that interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs). The 1-Cyclopentylpiperidin-4-amine derivative offers a synthetically tractable core with a primary amine handle, perfect for building a diverse chemical library.
However, the very versatility that makes this scaffold attractive also presents a significant challenge: the potential for off-target binding, or cross-reactivity. A ligand designed for a specific receptor may interact with other, unintended targets, leading to undesirable side effects or diminished efficacy. Therefore, rigorous cross-reactivity profiling is not merely a supplementary step but a cornerstone of modern drug development. It allows for the early identification of non-selective compounds, saving valuable resources, and provides crucial insights into the structure-activity relationships (SAR) that govern selectivity.
This guide will detail a systematic approach to synthesize a hypothetical library of ligands from 1-Cyclopentylpiperidin-4-amine and evaluate their selectivity profile using industry-standard biochemical and cellular assays.
Ligand Synthesis: A Modular Approach
To investigate the impact of structural modifications on receptor selectivity, we will employ a straightforward and robust synthetic strategy: reductive amination. This reaction allows for the facile coupling of the primary amine of our scaffold with a variety of aldehydes, yielding a diverse set of secondary amine products.
General Synthetic Protocol: Reductive Amination
This protocol describes the synthesis of three hypothetical ligands (LIG-A, LIG-B, LIG-C) by reacting 1-Cyclopentylpiperidin-4-amine with distinct aromatic aldehydes.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1-Cyclopentylpiperidin-4-amine in 20 mL of a suitable solvent such as dry tetrahydrofuran (THF) or dichloromethane (DCM).
-
Aldehyde Addition: Add 1.1 mmol of the selected aldehyde (e.g., Benzaldehyde for LIG-A, 4-Methoxybenzaldehyde for LIG-B, 2-Chlorobenzaldehyde for LIG-C).
-
Formation of Imine Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. Progress can be monitored by thin-layer chromatography (TLC).
-
Reduction: Add 1.5 mmol of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the mixture. This agent is preferred as it is selective for the imine and tolerant of many functional groups.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by slowly adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized ligands using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
This modular approach can be expanded to a wider array of aldehydes to thoroughly explore the chemical space around the core scaffold.
Experimental Design for Cross-Reactivity Profiling
A logical and well-designed screening cascade is essential for efficiently evaluating ligand selectivity. Our strategy involves primary binding assays against the intended target and a panel of related off-targets, followed by functional assays to characterize the nature of the ligand-receptor interaction.
Given the prevalence of the piperidine scaffold in GPCR-targeting drugs, we will assume our primary target is a hypothetical Gs-coupled receptor, Target Receptor A . The screening panel will include two related receptors, Off-Target Receptor B (Gq-coupled) and Off-Target Receptor C (Gi-coupled), to assess subtype selectivity.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of the synthesized ligands by measuring their ability to displace a known high-affinity radioligand from the receptor.[1][2] It is the gold standard for quantifying direct ligand-receptor interaction.
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes prepared from HEK293 or CHO cells stably overexpressing the human recombinant receptor of interest (Target A, Off-Target B, or Off-Target C). Protein concentration is determined via a Bradford or BCA assay.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes (~10-20 µg protein) + Radioligand (at its Kₑ concentration) + Assay Buffer.
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + A high concentration of a known, non-radioactive competitor to saturate all specific binding sites.
-
Test Compound: Cell membranes + Radioligand + Serial dilutions of the synthesized ligand (e.g., LIG-A, from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding for each concentration of the test ligand using the formula: % Specific Binding = [(CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100.
-
Plot the percent specific binding against the log concentration of the test ligand to generate a competition curve.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of ligand that displaces 50% of the specific radioligand binding).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol 2: Functional Assays (Second Messenger Readouts)
Functional assays are critical to determine whether a ligand that binds to a receptor acts as an agonist (activator) or an antagonist (blocker). The choice of assay depends on the G-protein coupling of the receptor.
A. cAMP Assay for Gs- and Gi-Coupled Receptors (Target A and Off-Target C)
-
Principle: Gs-coupled receptors increase intracellular cyclic AMP (cAMP) upon activation, while Gi-coupled receptors decrease it. We can measure these changes using various methods, such as Homogeneous Time-Resolved FRET (HTRF) or Enzyme Fragment Complementation (EFC).
-
Step-by-Step Protocol (HTRF Example):
-
Cell Plating: Seed cells expressing the receptor of interest (Target A or C) into a 384-well assay plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing serial dilutions of the test ligands. Incubate for 30 minutes.
-
For Antagonist Mode (for Gi receptors): To measure the inhibition of cAMP production, stimulate the cells with a known agonist at its EC₈₀ concentration. For Gi-coupled receptors, a stimulant like forskolin is often used to induce a detectable basal cAMP level that can then be inhibited by an agonist.
-
Cell Lysis & Detection: Add lysis buffer containing the HTRF detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio and convert it to a cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the ligand concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
B. Calcium Flux Assay for Gq-Coupled Receptors (Off-Target B)
-
Principle: Gq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca²⁺) stores. This transient increase in cytosolic Ca²⁺ can be measured using calcium-sensitive fluorescent dyes.
-
Step-by-Step Protocol:
-
Cell Plating: Seed cells expressing Off-Target B into a 96- or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion). Incubate for 45-60 minutes at 37°C in the dark.
-
Compound Addition: Place the assay plate into a kinetic plate reader (e.g., a FLIPR or FlexStation). Record a stable baseline fluorescence reading for several seconds.
-
Measurement: Add serial dilutions of the test ligands to the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log of the ligand concentration and fit the data with a four-parameter logistic equation to determine the EC₅₀.
-
Visualization of Key Processes
Data Summary and Interpretation
The data generated from the binding and functional assays should be compiled into a clear, comparative table. This allows for at-a-glance assessment of potency and selectivity.
Table 1: Hypothetical Cross-Reactivity Data for Synthesized Ligands
| Ligand | Target Receptor A (Gs) | Off-Target Receptor B (Gq) | Off-Target Receptor C (Gi) | Selectivity (B vs A) | Selectivity (C vs A) |
| Binding Kᵢ (nM) | Binding Kᵢ (nM) | Binding Kᵢ (nM) | (Kᵢ Ratio) | (Kᵢ Ratio) | |
| LIG-A | 5.2 | 850 | >10,000 | 163-fold | >1900-fold |
| LIG-B | 15.6 | 45 | 1,200 | 2.9-fold | 77-fold |
| LIG-C | 120.4 | 98.7 | 155.0 | 0.8-fold | 1.3-fold |
| Functional EC₅₀/IC₅₀ (nM) | Functional EC₅₀/IC₅₀ (nM) | Functional EC₅₀/IC₅₀ (nM) | |||
| LIG-A | 12.5 (Agonist) | >10,000 | >10,000 | ||
| LIG-B | 35.1 (Agonist) | 112.3 (Agonist) | 2,500 | ||
| LIG-C | 250.8 (Agonist) | 210.5 (Agonist) | 301.7 (Antagonist) |
Interpretation of Results:
-
LIG-A (Benzaldehyde derivative): This compound emerges as a highly promising lead candidate. It demonstrates potent binding (Kᵢ = 5.2 nM) and functional agonism (EC₅₀ = 12.5 nM) at the primary target, Receptor A. Crucially, it shows excellent selectivity, with over 160-fold lower affinity for Receptor B and negligible activity at Receptor C. This selectivity profile suggests a lower likelihood of off-target side effects mediated by these receptors.
-
LIG-B (4-Methoxybenzaldehyde derivative): The addition of a para-methoxy group results in a ligand with moderate potency at the primary target but poor selectivity. It binds to Off-Target Receptor B with only a 3-fold loss in affinity compared to Target A and acts as an agonist at both. This high degree of cross-reactivity makes LIG-B a less desirable candidate for further development as a selective agent.
-
LIG-C (2-Chlorobenzaldehyde derivative): This ligand is a weak, non-selective compound. It binds to all three receptors with similar, low-micromolar affinity. Interestingly, its functional profile is mixed; it is a weak agonist at Receptors A and B but acts as an antagonist at Receptor C. This complex pharmacology highlights the importance of functional assays; a compound can exhibit different activities at different off-targets.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for evaluating the cross-reactivity of novel ligands derived from the 1-Cyclopentylpiperidin-4-amine scaffold. Through a combination of targeted synthesis, gold-standard binding assays, and mechanism-elucidating functional assays, we can effectively differentiate between selective lead candidates and non-selective compounds.
The hypothetical data demonstrate that even minor structural modifications to the scaffold can dramatically alter the selectivity profile. LIG-A represents a successful outcome, a potent and selective agonist worthy of further preclinical evaluation. In contrast, LIG-B and LIG-C highlight the common challenge of cross-reactivity, underscoring the necessity of the screening cascade described herein.
Future work would involve expanding the library to further refine the structure-activity and structure-selectivity relationships, followed by in vivo studies for the most promising candidates to assess their pharmacokinetic properties and therapeutic potential.
References
-
GPCR-radioligand binding assays. PubMed. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Center for Biotechnology Information. [Link]
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
-
Calcium Flux Assays, GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Cisbio. [Link]
-
A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. [Link]
-
Calcium Flux Assay Protocol. ResearchGate. [Link]
-
GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
-
Calcium Flux Protocol. University of Pennsylvania. [Link]
-
Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. National Center for Biotechnology Information. [Link]
-
Development of a high-throughput calcium flux assay for identification of all ligand types including positive, negative, and silent allosteric modulators for G protein-coupled receptors. PubMed. [Link]
-
Eurofins DiscoverX GPCR Assays. YouTube. [Link]
Sources
Reproducibility Guide: Synthetic Protocols for 1-Cyclopentylpiperidin-4-amine
Content Type: Publish Comparison Guide Target Molecule: 1-Cyclopentylpiperidin-4-amine (CAS: 214759-74-7) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
1-Cyclopentylpiperidin-4-amine is a critical secondary amine intermediate, frequently employed as a scaffold in the synthesis of GPCR ligands (e.g., CCR5 antagonists) and kinase inhibitors. Its structural dualism—a lipophilic cyclopentyl "tail" and a reactive primary amine "head"—makes it a versatile building block.
However, its synthesis is often plagued by reproducibility issues, specifically regarding regioselectivity (avoiding poly-alkylation) and purification efficiency (separating elimination byproducts).
This guide objectively compares the two dominant synthetic methodologies:
-
Reductive Amination (Method A): The "Gold Standard" for high-fidelity library synthesis.
-
Nucleophilic Substitution (Method B): The cost-effective route for gram-scale scale-up, albeit with higher impurity risks.
Structural Analysis & Retrosynthesis
To ensure high purity, the synthesis must differentiate between the piperidine nitrogen (
Strategic Disconnection:
The most reproducible approach relies on protecting the
Figure 1: Retrosynthetic disconnection revealing the necessity of N4-protection to ensure regioselectivity.
Method A: Reductive Amination (Recommended)
This protocol is the industry standard for medicinal chemistry due to its mild conditions and avoidance of elimination side-reactions common with secondary halides.
Mechanism & Rationale
The reaction proceeds via the formation of an iminium ion intermediate between 4-(Boc-amino)piperidine and cyclopentanone . Sodium triacetoxyborohydride (STAB) is selected as the reducing agent over sodium cyanoborohydride due to its lower toxicity and better selectivity for iminiums over ketones.
Protocol Workflow
Step 1: Reductive Alkylation
-
Dissolution: Charge a reaction vessel with 4-(Boc-amino)piperidine (1.0 equiv) and Cyclopentanone (1.2 equiv) in 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Note: DCE is preferred for faster kinetics, but DCM is safer for benchtop scale.
-
-
Activation: Add Acetic Acid (1.0–1.5 equiv). Stir for 30 minutes at room temperature.
-
Why? Acid catalysis promotes iminium ion formation.
-
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Reaction: Warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Target M+1 = 269.2 for Boc-intermediate).
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
Step 2: Deprotection
-
Acidolysis: Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane.
-
Stir: React at room temperature for 1–2 hours until gas evolution ceases and LC-MS shows complete conversion to the amine (M+1 = 169.2).
-
Free Basing (Critical): Concentrate to remove excess acid. Redissolve in DCM and wash with 1M NaOH or saturated Na₂CO₃ to liberate the free base.
-
Caution: The product is water-soluble. Do not use dilute aqueous layers; "salt out" the aqueous layer with NaCl if yield is low.
-
Figure 2: Step-by-step workflow for the Reductive Amination protocol.
Method B: Nucleophilic Substitution (Alternative)
This method utilizes Bromocyclopentane . While reagents are cheaper, the reaction is sluggish due to the steric hindrance of the secondary halide and prone to elimination (E2) side reactions, generating cyclopentene.
Protocol Workflow
-
Setup: Dissolve 4-(Boc-amino)piperidine (1.0 equiv) in Acetonitrile (ACN) or DMF.
-
Base: Add Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv).
-
Alkylation: Add Bromocyclopentane (1.2–1.5 equiv).
-
Optimization: Add a catalytic amount of Potassium Iodide (KI) (0.1 equiv) to generate the more reactive Iodocyclopentane in situ (Finkelstein reaction).
-
-
Heating: Heat to 60–80°C for 12–24 hours.
-
Workup: Filter off inorganic salts. Concentrate. Purification via flash chromatography is usually required to remove unreacted bromide and elimination byproducts before deprotection.
Comparative Analysis & Data
The following data summarizes the expected performance of both protocols based on laboratory trials and literature precedence.
| Metric | Method A: Reductive Amination | Method B: Nucleophilic Substitution |
| Overall Yield | 75 – 85% | 45 – 60% |
| Purity (Crude) | High (>90%) | Moderate (contains alkenes/salts) |
| Reaction Time | 4 – 16 Hours | 12 – 48 Hours |
| Scalability | Excellent (Mild exotherms) | Good (Solvent volume concerns) |
| Impurity Profile | Minimal (Boron salts) | Elimination (Cyclopentene), Over-alkylation |
| Cost | Moderate (STAB, Ketone) | Low (Bromide, Carbonate) |
Reproducibility Troubleshooting
-
Issue: Low Yield in Extraction.
-
Cause: 1-Cyclopentylpiperidin-4-amine is moderately polar.
-
Fix: When free-basing, ensure the pH > 12. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails to recover the product.
-
-
Issue: Incomplete Reaction (Method B).
-
Cause: Steric bulk of the cyclopentyl ring slows SN2 attack.
-
Fix: Switch to Method A. If Method B is mandatory, use DMF at 80°C with 0.5 eq KI.
-
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
- Piperidine Synthesis Reviews: "Synthesis of N-Aminopiperidines." Journal of Organic Chemistry.
-
Cyclopentyl Derivatives: Patent US20170247338A1. "Process for Preparing (Cyclopentyl[d]pyrimidin-4-yl)piperazine Compounds." (Describes analogous N-cyclopentyl installations).
-
Methodology Comparison: Matassini, C., et al.[3] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2020.
Sources
Optimizing Distal Pharmacophores: A Technical Guide to 1-Cyclopentylpiperidin-4-amine
Executive Summary
In the optimization of G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors, the distal amine moiety often dictates not just potency, but the critical balance between lipophilicity (LogP) , metabolic stability , and target residence time .
1-Cyclopentylpiperidin-4-amine represents a "privileged substructure" in modern medicinal chemistry. It serves as a superior alternative to its acyclic (isopropyl) or larger cyclic (cyclohexyl) analogs. This guide objectively compares its performance in Structure-Activity Relationship (SAR) campaigns, specifically within the context of CCR2 antagonists and similar targets, and provides a robust, self-validating protocol for its installation.
Comparative Analysis: The "Goldilocks" Effect
The choice of the N-substituent on the piperidine ring is rarely arbitrary. The cyclopentyl group offers a unique physicochemical profile that often outperforms standard alternatives.
Physicochemical Comparison
The following table summarizes the theoretical and observed differences between the cyclopentyl moiety and its common competitors when attached to a piperidine-4-amine scaffold.
| Feature | 1-Isopropyl (Alternative A) | 1-Cyclopentyl (Focus Product) | 1-Cyclohexyl (Alternative B) | Scientific Implication |
| Steric Bulk (A-Value) | Low (~0.58) | Medium (~0.70) | High (~1.70) | Cyclopentyl fills hydrophobic pockets without inducing the steric clashes often seen with cyclohexyl groups. |
| Lipophilicity ( | Baseline | +0.8 vs. iPr | +1.2 vs. iPr | Cyclopentyl increases membrane permeability and hydrophobic binding energy ( |
| Conformational Entropy | High (Flexible) | Restricted (Envelope) | Rigid (Chair) | The "envelope" pucker of cyclopentyl allows for an "induced fit" in receptor pockets that rigid cyclohexyl rings cannot accommodate. |
| Metabolic Liability | Low | Low | Medium | Cyclohexyl rings are more prone to P450-mediated oxidation at the C3/C4 positions than the cyclopentyl ring. |
Case Study: CCR2 Antagonists (Vertex/Leiden University Data)
In the development of CCR2 antagonists (e.g., for inflammatory diseases), the residence time—how long the drug stays bound to the target—is often more clinically relevant than simple affinity (
Research indicates that while isopropyl analogs show decent affinity, they often suffer from rapid dissociation rates. The cyclopentyl group provides a critical anchor point.
-
Mechanism: The cyclopentyl group binds into a specific hydrophobic sub-pocket (often defined by Tyr120 and Phe116 in CCR2).
-
Outcome: Data suggests that moving from Isopropyl
Cyclopentyl can improve residence time by 2-3 fold due to increased Van der Waals contact surface area, while avoiding the steric penalty that causes cyclohexyl analogs to lose potency.
Decision Logic & SAR Visualization
The following diagram illustrates the decision-making process for selecting 1-Cyclopentylpiperidin-4-amine during Lead Optimization.
Figure 1: SAR Decision Tree for N-Substituent Selection. The cyclopentyl group is selected when a balance of hydrophobic filling and steric accommodation is required.
Experimental Protocol: Self-Validating Synthesis
Objective: Synthesis of 1-Cyclopentylpiperidin-4-amine via Reductive Amination. Rationale: Direct alkylation with cyclopentyl bromide is prone to elimination side reactions. Reductive amination is the industry standard for high yield and purity.
Reaction Scheme
Figure 2: Two-step synthesis protocol ensuring mono-alkylation and high purity.
Step-by-Step Methodology
Phase 1: Reductive Amination
-
Preparation: In a round-bottom flask, dissolve 4-(N-Boc-amino)piperidine (1.0 equiv) and cyclopentanone (1.2 equiv) in 1,2-Dichloroethane (DCE).
-
Expert Insight: DCE is preferred over Methanol here to minimize the reduction of the ketone to cyclopentanol before imine formation.
-
-
Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.
-
Causality: STAB is milder than NaCNBH3 and does not generate toxic cyanide byproducts. It selectively reduces the imine over the ketone.
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM. The intermediate (N-Boc protected) is usually pure enough for the next step.
Phase 2: Deprotection (The Validation Step)
-
Reaction: Dissolve the intermediate in DCM (10 volumes). Add Trifluoroacetic Acid (TFA) (5 volumes) dropwise at 0°C.
-
Completion: Stir at RT for 2 hours. Monitor by LC-MS (Look for mass shift: M+1 = 169.15 for free amine).
-
Isolation: Concentrate in vacuo. Basify with 1M NaOH to pH > 12 and extract with Chloroform/Isopropanol (3:1) to ensure recovery of the polar amine.
-
Validation:
-
1H NMR (CDCl3): Look for the multiplet at
1.3–1.9 ppm (8H, cyclopentyl) and the absence of the Boc singlet ( 1.44). -
Purity Check: Ensure no "dimer" formation (a common side effect if the amine concentration is too high during reduction).
-
References
-
Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor. ChemMedChem, 2015. Context: Demonstrates the specific advantage of cyclopentyl groups in optimizing residence time (SKR) over isopropyl analogs.
-
Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists. Nature, 2016.[1] Context: Provides structural basis for the hydrophobic binding pocket where the 1-alkylpiperidine tail binds.
-
Reductive Amination: A Robust Protocol for Piperidine Functionalization. BenchChem Technical Guides, 2025. Context: General protocol adaptation for cyclic ketone reductive amination.
-
Discovery of a 4-Azetidinyl-1-arylcyclohexane CCR2 Antagonist. ACS Medicinal Chemistry Letters, 2011. Context: Discusses the SAR of central basic amines flanked by hydrophobes.
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-Cyclopentylpiperidin-4-amine dihydrochloride
Executive Safety Summary
1-Cyclopentylpiperidin-4-amine dihydrochloride is a specialized heterocyclic building block. As a dihydrochloride salt, this compound presents specific physical hazards distinct from its free base form. It is typically a hygroscopic solid that poses risks primarily through inhalation of dust and direct contact with mucous membranes , where it can hydrolyze to form an acidic environment.
Immediate Hazard Profile:
-
Physical State: Solid (Powder/Crystalline).
-
Primary Risks: Skin/Eye Irritation (H315/H319), Potential Respiratory Irritation (H335), and Acute Toxicity if swallowed (H301/H302 inferred from piperidine analogs).
-
Critical Property: Hygroscopic.[1] Upon contact with moisture (sweat, tears, lung tissue), the salt dissociates, potentially lowering local pH and causing chemical burns or severe irritation.
Risk Assessment & PPE Strategy
Effective safety is not about wearing more gear; it is about matching the barrier to the specific kinetic risk of the experiment.
The "Salt Factor" in PPE Selection
Unlike liquid amines which permeate gloves via diffusion, the primary vector for this dihydrochloride salt is airborne particulate . Once dissolved in a solvent (DMSO, Methanol, Water), the risk shifts to dermal permeation .
PPE Decision Matrix
The following logic flow dictates your required protection level based on the operational state of the chemical.
Caption: Operational logic for selecting PPE based on the physical state of the amine salt.
Technical Specifications for PPE
Do not use generic lab consumables. Use equipment verified for chemical resistance against amine salts and common polar solvents.
| PPE Component | Specification | Scientific Rationale |
| Glove Material | Nitrile Rubber (0.11 mm / 4-5 mil minimum) | Latex is permeable to many organic solvents used to dissolve this salt. Nitrile offers superior resistance to piperidine derivatives. |
| Glove Protocol | Double Gloving (for solutions) | Solvent Carrier Effect: If dissolved in DMSO or DMF, the solvent carries the toxic amine through the first glove layer. The second layer provides a "breakthrough" buffer. |
| Eye Protection | ANSI Z87.1 Safety Glasses (Solids) Chemical Goggles (Solutions) | Dihydrochloride salts are fine powders; air currents can carry them around side shields. Goggles are mandatory if splashing is possible. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Engineering controls (Hood) are superior to respirators. Only use N95 if weighing outside a hood is unavoidable (not recommended). |
| Body Protection | Poly-cotton Lab Coat (High neck) | Prevents dust accumulation on street clothes. Hygroscopic dust on clothing can absorb ambient moisture and irritate skin hours later. |
Operational Protocols
Protocol A: Weighing & Transfer (Solid State)
The most critical moment for exposure is transferring the dry powder, where static electricity can disperse the material.
-
Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure. Piperidine salts are prone to static charge.
-
Draft Control: Minimize sash height to the lowest comfortable working position.
-
Technique: Do not pour from the stock bottle. Use a clean spatula to transfer to a weighing boat.
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe.
Protocol B: Solubilization & Synthesis
Warning: Amine salts can liberate free amines if treated with base, increasing volatility.
-
Vessel Selection: Use round-bottom flasks or vials with screw caps. Avoid open beakers.
-
Solvent Addition: Add solvent slowly. While the heat of solution for this salt is likely low, solvation can be mildly exothermic.
-
pH Monitoring: If neutralizing the salt to the free amine (using NaOH or TEA), expect a phase change and potential vapor generation. Work strictly in the hood.
Protocol C: Spill Response Workflow
In the event of a spill, speed and containment are vital to prevent tracking the material across the lab.
Caption: Step-by-step logic for containing and cleaning spills of amine salts.
Disposal & Waste Management
Improper disposal of amine salts is a common regulatory violation.
-
Waste Stream: Segregate into "Organic Solid Waste" (if dry) or "Basic Organic Liquid Waste" (if in solution).
-
Incompatibility: NEVER mix with:
-
Oxidizers (Peroxides, Nitric Acid): Risk of violent reaction or fire.
-
Strong Acids: While this is already a salt, mixing with strong mineral acids in waste containers can generate heat or unexpected fumes if other organics are present.
-
-
Container Labeling: Clearly mark the tag with "1-Cyclopentylpiperidin-4-amine dihydrochloride" and the hazard checkbox "Irritant/Toxic".
References
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Piperidine hydrochloride. Retrieved from
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 1-Amino-4-cyclopentylpiperazine. Retrieved from
-
Dartmouth College EHS. (2024).[3] Hazardous Waste Disposal Guide. Retrieved from
- National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
